molecular formula C6H4N6O B104429 Cyanotemozolomide CAS No. 114601-31-9

Cyanotemozolomide

Cat. No.: B104429
CAS No.: 114601-31-9
M. Wt: 176.14 g/mol
InChI Key: VVSHZIRQNZADET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanotemozolomide, also known as this compound, is a useful research compound. Its molecular formula is C6H4N6O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450817
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114601-31-9, 287964-59-4
Record name 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Cyanotemozolomide: Chemical Structure, Synthesis, and Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide, scientifically known as 3-methyl-4-oxoimidazo[5,1-d][1][2][][]tetrazine-8-carbonitrile, is a nitrile analog and a known impurity of the potent anticancer drug Temozolomide.[5][6] Temozolomide is a cornerstone in the treatment of glioblastoma multiforme and other aggressive brain tumors. The presence and potential biological activity of its impurities, such as this compound, are of significant interest in the fields of medicinal chemistry and drug development for ensuring the safety and efficacy of the parent drug. This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical characterization of this compound, alongside an inferred mechanism of action based on its structural similarity to Temozolomide.

Chemical Structure and Properties

This compound is characterized by the replacement of the carboxamide group at the 8-position of the imidazotetrazine ring of Temozolomide with a nitrile group. This substitution results in a distinct set of physicochemical properties.

PropertyValueSource(s)
IUPAC Name 3-methyl-4-oxoimidazo[5,1-d][1][2][][]tetrazine-8-carbonitrile[][7]
Synonyms 8-Descarboxamido-8-cyano Temozolomide, Temozolomide Cyano Impurity[][5][6]
CAS Number 114601-31-9, 287964-59-4[7][8]
Molecular Formula C₆H₄N₆O[][5][7][8]
Molecular Weight 176.14 g/mol [][5][7][8]
Appearance Pale yellow to pale brown solid[5]
SMILES CN1C(=O)N2C=NC(=C2N=N1)C#N[]
InChI Key VVSHZIRQNZADET-UHFFFAOYSA-N[]
Purity >95% to ≥98% (as reported by various suppliers)[][8]

Synthesis of this compound

While detailed, peer-reviewed synthesis protocols specifically for this compound are not abundant in the public domain, its preparation can be inferred from patent literature where it is described as a key intermediate in the synthesis of Temozolomide.[9][10][11] Additionally, general organic chemistry principles for the conversion of amides to nitriles provide a plausible synthetic route from Temozolomide.

Inferred Synthesis from Precursors

One suggested route for the synthesis of this compound involves the use of phenyl (E)-3-(4-cyano-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-5-yl)-1-methyltriaz-2-ene-1-carboxylate as a starting material.[] The synthesis likely proceeds through the cyclization of this intermediate.

A more general and well-documented approach starts from 5-aminoimidazole-4-carboxamide (AICA). The synthesis of the imidazotetrazine ring system, which is the core of both Temozolomide and this compound, has been described.[2] While the referenced study focuses on carboxylate and carboxamide derivatives, a similar pathway could likely be adapted for the nitrile analog.

Hypothetical Conversion from Temozolomide

A plausible laboratory-scale synthesis of this compound involves the dehydration of the primary amide group of Temozolomide. Several reagents are known to effect this transformation.[12][13][14][15]

Experimental Protocol: Dehydration of Temozolomide

  • Reagents:

    • Temozolomide

    • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA))[13]

    • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile)

    • Base (e.g., pyridine or triethylamine, if required by the chosen dehydrating agent)

  • Procedure (General):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Temozolomide in the chosen anhydrous solvent.

    • If required, add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add the dehydrating agent to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for a specified period (monitoring by TLC or HPLC is recommended to determine reaction completion).

    • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

  • Note: This is a generalized protocol. The specific conditions (reagent equivalents, temperature, and reaction time) would need to be optimized.

Synthesis_of_this compound Temozolomide Temozolomide (Amide) This compound This compound (Nitrile) Temozolomide->this compound Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, SOCl₂) Dehydrating_Agent->this compound Mechanism_of_Action cluster_activation Activation at Physiological pH cluster_alkylation DNA Alkylation cluster_cytotoxicity Cellular Response This compound This compound MTIC_analog MTIC Analog This compound->MTIC_analog Spontaneous Conversion Methyldiazonium Methyldiazonium Cation MTIC_analog->Methyldiazonium DNA Cellular DNA (Guanine O⁶, N⁷; Adenine N³) Methyldiazonium->DNA Methylation Methylated_DNA Methylated DNA DNA_Damage DNA Damage Methylated_DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Cyanotemozolomide: A Deep Dive into its Discovery, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanotemozolomide, a close structural analog and key synthetic intermediate of the renowned chemotherapeutic agent Temozolomide, holds a significant place in the landscape of medicinal chemistry and drug development. Initially identified as an impurity in the manufacturing process of Temozolomide, its role has evolved to that of a crucial precursor in alternative synthetic routes. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound. It details the historical context of its emergence from the pioneering work on imidazotetrazines by Malcolm Stevens and his team at Aston University. This document outlines the available synthetic protocols, collates known physicochemical and spectroscopic data, and discusses its potential biological activity in the context of its relationship to Temozolomide. The information is presented to serve as a valuable resource for researchers and professionals engaged in the fields of oncology drug discovery, process chemistry, and medicinal chemistry.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of the alkylating agent Temozolomide. The pioneering work in the late 1970s and early 1980s by a team of researchers at Aston University, led by Professor Malcolm F. G. Stevens, was instrumental in the synthesis of a new class of nitrogen-rich compounds known as imidazotetrazines.[1] This research, initially an open-ended exploration into novel heterocyclic chemistry, ultimately led to the discovery of Temozolomide (initially designated CCRG 81045), a compound that would become a cornerstone in the treatment of glioblastoma multiforme, the most aggressive form of brain cancer.[1][2]

This compound, chemically known as 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carbonitrile, was not the primary focus of this initial research. Instead, it emerged as a process-related impurity and a key intermediate in various synthetic routes developed for Temozolomide. Its existence is a direct consequence of the chemical pathways explored to optimize the synthesis of its carboxamide analogue. While the exact date and individual credited with the first isolation and characterization of this compound are not prominently documented in seminal literature, its identity and properties have been elucidated through the comprehensive analysis of Temozolomide's impurity profile.[4]

The significance of this compound lies in its utility as a synthetic precursor. One patented method for preparing Temozolomide explicitly describes the hydrolysis of the cyano-derivative (this compound) to yield the final active pharmaceutical ingredient. This highlights its importance in process chemistry, offering an alternative pathway to the parent drug.

Synthesis of this compound

While a definitive, standalone protocol for the synthesis of this compound is not extensively published as a primary research objective, its preparation can be inferred from the synthetic schemes for Temozolomide and its derivatives. The synthesis of structurally similar compounds provides a foundational methodology.

A plausible synthetic approach involves the cyclization of a suitably substituted imidazole precursor. The general strategy for creating the imidazotetrazine ring system often starts with a 5-aminoimidazole derivative. For this compound, the logical starting material would be 5-aminoimidazole-4-carbonitrile.

Inferred Experimental Protocol

The following protocol is an adaptation based on the synthesis of related imidazotetrazines and should be considered a general guideline for laboratory-scale preparation.

Step 1: Diazotization of 5-Aminoimidazole-4-carbonitrile

  • Dissolve 5-aminoimidazole-4-carbonitrile in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled imidazole solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for approximately one hour to ensure the complete formation of the diazonium salt intermediate.

Step 2: Cyclization to form this compound

  • To the solution containing the diazonium salt, introduce a source for the N-methyl group. In the synthesis of Temozolomide, methyl isocyanate is used. For this compound, a similar cyclizing agent that provides the N-methyl group would be required.

  • The reaction is typically carried out in a suitable organic solvent.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the crude this compound is isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

The characterization of this compound is crucial for its identification and for quality control when it is present as an impurity in Temozolomide.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 114601-31-9[6]
Molecular Formula C₆H₄N₆O[6]
Molecular Weight 176.14 g/mol [6]
Appearance Pale yellow to pale brown solid[7]
Purity (typical) ≥98%[8]

Table 2: Spectroscopic Data for this compound (Reported for Temozolomide Impurities)

Spectroscopic TechniqueKey Data PointsReference
¹H NMR (DMSO-d₆) Signals corresponding to the methyl group and the imidazole proton are expected. Specific chemical shifts are detailed in specialized analytical literature for Temozolomide impurities.[4][5]
¹³C NMR (DMSO-d₆) Resonances for the carbon atoms of the imidazotetrazine core, the methyl group, and the nitrile carbon are anticipated.[4][5]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (amide) and C≡N (nitrile) functional groups would be prominent. The IR spectrum of a related impurity showed a strong band at 1721 cm⁻¹ for the C=O vibration.[4]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ would be observed at m/z 177.1.[9]

Biological Activity and Mechanism of Action

There is a scarcity of publicly available data on the specific biological activity of this compound. However, based on its close structural resemblance to Temozolomide, some inferences can be drawn.

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is a DNA alkylating agent that introduces methyl groups primarily at the N7 and O6 positions of guanine and the N3 position of adenine in DNA.[10][11] This methylation leads to DNA damage and triggers apoptosis in cancer cells.

It is plausible that this compound, if it can be hydrolyzed to a corresponding MTIC-like intermediate, could exhibit similar DNA alkylating properties. However, the presence of the nitrile group in place of the carboxamide group would significantly alter its chemical and physical properties, including its stability, solubility, and ability to be converted to an active alkylating species.

Studies on structurally similar 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][3][4][5]tetrazine-8-carboxylate and -carboxamide derivatives have shown in vitro antiproliferative activity against various human tumor cell lines.[3] This suggests that the core imidazotetrazine scaffold is crucial for cytotoxicity. Any potential cytotoxic effect of this compound would need to be confirmed through dedicated in vitro studies, such as cytotoxicity assays on cancer cell lines.

Visualizations

Chemical Structures

G cluster_0 Temozolomide cluster_1 This compound Temozolomide This compound

Caption: Chemical structures of Temozolomide and this compound.

Synthetic Relationship

G A 5-Aminoimidazole-4-carbonitrile B Diazotization A->B NaNO₂, Acid C Cyclization B->C D This compound C->D E Hydrolysis D->E H₂O F Temozolomide E->F

Caption: Inferred synthetic pathway from a nitrile precursor to Temozolomide via this compound.

Temozolomide's Mechanism of Action

G TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion (Physiological pH) Alkylation DNA Alkylation (Guanine N7, O6; Adenine N3) MTIC->Alkylation DNA Cellular DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Simplified signaling pathway of Temozolomide's mechanism of action.

Conclusion

This compound, while not a therapeutic agent in its own right, represents a fascinating and important molecule within the history of the development of Temozolomide. Its role as a synthetic intermediate and a known impurity underscores the intricate process of drug discovery and manufacturing. This technical guide has consolidated the available information on its discovery, synthesis, and physicochemical properties. While direct biological data remains limited, its structural similarity to Temozolomide suggests a potential for bioactivity that warrants further investigation. For researchers in medicinal chemistry and oncology, a thorough understanding of such related compounds is essential for the continued development of novel anticancer agents and for the optimization of existing synthetic routes. The provided data and diagrams serve as a foundational resource for future studies on this compound and other imidazotetrazine derivatives.

References

The Hypothesized Mechanism of Action of Cyanotemozolomide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyanotemozolomide is a novel or hypothetical compound. This document outlines a hypothesized mechanism of action based on the well-established pharmacology of its parent compound, temozolomide (TMZ), and the known chemical properties of a cyano functional group. The experimental data and protocols presented are illustrative and would be required to validate these hypotheses.

Executive Summary

Temozolomide (TMZ) is a cornerstone of chemotherapy for glioblastoma multiforme, exerting its cytotoxic effects through DNA alkylation.[1][2] However, intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), significantly limits its efficacy.[1][3] This whitepaper proposes a mechanism of action for this compound, a hypothetical analogue of TMZ, designed to exhibit enhanced potency and potentially circumvent MGMT-mediated resistance. We hypothesize that the introduction of an electron-withdrawing cyano group will alter the electronic properties of the molecule, influencing its stability, conversion to the active methyldiazonium cation, and interaction with its DNA target. This guide provides a detailed overview of the hypothesized mechanism, proposes key experiments for its validation, and presents hypothetical data to illustrate expected outcomes.

The Established Mechanism of Action of Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC then rapidly decomposes to a methyldiazonium cation, the ultimate alkylating species.[4]

This highly reactive cation transfers a methyl group to DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] While N7-methylguanine and N3-methyladenine are the most abundant lesions, the cytotoxic effect of TMZ is primarily attributed to the O6-methylguanine (O6-MeG) adduct.[5] This lesion mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR), DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2]

TMZ_Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Hydrolysis (Physiological pH) Cation Methyldiazonium Cation MTIC->Cation Decomposition DNA DNA Cation->DNA Methylation O6MeG O6-Methylguanine Adduct DNA->O6MeG Formation of Cytotoxic Lesion MMR Mismatch Repair (MMR) Futile Cycle O6MeG->MMR DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis

The Role of MGMT in Temozolomide Resistance

The primary mechanism of resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] MGMT directly reverses the cytotoxic O6-MeG lesion by transferring the methyl group to one of its own cysteine residues.[1] This "suicide" mechanism restores the integrity of the guanine base but irreversibly inactivates the MGMT protein. High levels of MGMT expression in tumor cells can efficiently repair TMZ-induced DNA damage, thereby preventing the downstream events that lead to apoptosis and conferring a resistant phenotype.[3]

MGMT_Resistance cluster_TMZ TMZ Action cluster_MGMT MGMT Repair Cation Methyldiazonium Cation DNA Guanine in DNA Cation->DNA Methylation O6MeG O6-Methylguanine (Cytotoxic) DNA->O6MeG Apoptosis Apoptosis O6MeG->Apoptosis Triggers Cell Death Repaired_DNA Repaired Guanine O6MeG->Repaired_DNA Methyl Group Transfer MGMT_Active Active MGMT MGMT_Active->O6MeG Binds to Lesion MGMT_Inactive Inactive MGMT MGMT_Active->MGMT_Inactive Suicide Inactivation Repaired_DNA->Apoptosis Prevents

Hypothesized Mechanism of Action of this compound

We hypothesize that this compound, a TMZ analogue with a cyano (-CN) group replacing the methyl group, will function as a potent DNA alkylating agent with a distinct mechanistic profile. The strongly electron-withdrawing nature of the cyano group is predicted to influence the molecule's reactivity and its interaction with DNA repair enzymes.

Proposed Activation Pathway

Similar to TMZ, this compound is expected to be a prodrug that activates under physiological pH. The electron-withdrawing cyano group is hypothesized to increase the lability of the triazene ring, potentially leading to a more rapid conversion to a highly reactive cyanodiazonium cation .

CyanoTMZ_Hypothesis CyanoTMZ This compound (Prodrug) Active_Intermediate Active Intermediate (Cyano-MTIC equivalent) CyanoTMZ->Active_Intermediate Spontaneous Hydrolysis (Potentially Accelerated) Cyano_Cation Cyanodiazonium Cation Active_Intermediate->Cyano_Cation Decomposition DNA DNA Cyano_Cation->DNA Cyanation Cyano_Adduct O6-Cyanoguanine Adduct (Hypothesized Lesion) DNA->Cyano_Adduct Apoptosis Apoptosis Cyano_Adduct->Apoptosis Induces Cell Death

Hypothesized DNA Lesion and Cytotoxicity

The cyanodiazonium cation would act as a cyano-alkylating agent , transferring a cyano group to nucleophilic sites on DNA bases. The primary cytotoxic lesion is hypothesized to be O6-cyanoguanine . This bulky and electronically distinct adduct is predicted to be a more potent blocker of DNA replication and a stronger trigger for apoptotic pathways compared to O6-MeG.

Potential to Overcome MGMT Resistance

A key aspect of this hypothesis is that the O6-cyanoguanine lesion may not be a substrate for MGMT. The steric bulk and different electronic nature of the cyano group compared to a methyl group could prevent it from fitting into the MGMT active site. If MGMT cannot repair this lesion, this compound could be equally effective in both MGMT-proficient (TMZ-resistant) and MGMT-deficient tumors.

Proposed Experimental Validation

To test these hypotheses, a series of preclinical experiments would be required. The following outlines the core methodologies.

Experimental Protocols

5.1.1 Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic potential of this compound in MGMT-proficient and MGMT-deficient glioblastoma cell lines.

  • Methodology:

    • Seed glioblastoma cells (e.g., T98G [MGMT+], U87 [MGMT-]) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and Temozolomide (as a control) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of untreated controls and determine IC50 values.

5.1.2 DNA Adduct Analysis by Mass Spectrometry

  • Objective: To identify and quantify the formation of O6-cyanoguanine in cells treated with this compound.

  • Methodology:

    • Treat glioblastoma cells with this compound for 24 hours.

    • Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

    • Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

    • Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a method to detect and quantify the O6-cyanoguanine adduct, using a synthesized standard for calibration.

5.1.3 In Vitro MGMT Activity Assay

  • Objective: To determine if O6-cyanoguanine can be repaired by recombinant human MGMT protein.

  • Methodology:

    • Synthesize a short DNA oligonucleotide containing a single O6-cyanoguanine lesion.

    • Incubate this oligonucleotide with recombinant human MGMT protein in a suitable reaction buffer.

    • As a positive control, run a parallel reaction with an oligonucleotide containing an O6-methylguanine lesion.

    • Analyze the reaction products using HPLC or LC-MS/MS to determine if the cyano group has been removed from the guanine base.

Experimental_Workflow Start Hypothesis: This compound is a potent, MGMT-evading alkylating agent MTT 1. Cell Viability Assays (MGMT+ vs MGMT- cells) Start->MTT LCMS 2. DNA Adduct Analysis (LC-MS/MS) MTT->LCMS If cytotoxic MGMT_Assay 3. In Vitro MGMT Repair Assay LCMS->MGMT_Assay If O6-cyanoguanine detected Conclusion Conclusion on Mechanism and Therapeutic Potential MGMT_Assay->Conclusion

Hypothetical Data Presentation

The following tables summarize the expected quantitative outcomes from the proposed experiments, assuming the hypotheses are correct.

Table 1: Hypothetical IC50 Values (µM) in Glioblastoma Cell Lines
CompoundT98G (MGMT-Proficient)U87 (MGMT-Deficient)Resistance Factor*
Temozolomide1501510
This compound 10 8 1.25

*Resistance Factor = IC50 (MGMT+) / IC50 (MGMT-)

This hypothetical data illustrates that this compound is not only more potent than Temozolomide but also largely unaffected by MGMT status, as indicated by a resistance factor close to 1.

Table 2: Hypothetical DNA Adduct Quantification
TreatmentO6-Methylguanine Adducts (per 10^6 Guanines)O6-Cyanoguanine Adducts (per 10^6 Guanines)
Vehicle ControlNot DetectedNot Detected
Temozolomide (50 µM)25.4Not Detected
This compound (10 µM) Not Detected35.8

This data would confirm that this compound forms the hypothesized novel DNA lesion.

Conclusion

The concept of this compound presents a rational drug design strategy to address the significant clinical challenge of TMZ resistance. The core hypothesis rests on the creation of a novel, bulky O6-cyanoguanine DNA lesion that is both highly cytotoxic and, crucially, a poor substrate for the DNA repair protein MGMT. The proposed experimental framework provides a clear path to validating this mechanism of action. If confirmed, this compound could represent a next-generation alkylating agent with significant therapeutic potential for glioblastoma and other TMZ-resistant cancers.

References

Potential Therapeutic Targets of Cyanotemozolomide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines the potential therapeutic targets of Cyanotemozolomide. As of the date of this publication, publicly available research specifically on "this compound" is limited. Therefore, this guide is constructed based on the well-established mechanisms of its parent compound, Temozolomide (TMZ), a cornerstone in the treatment of glioblastoma. The cyano- modification on the temozolomide structure is hypothesized to potentially modulate its activity, but its precise impact requires dedicated experimental validation. All data and protocols presented herein are based on studies of Temozolomide and should be considered as a foundational framework for the investigation of this compound.

Executive Summary

This compound, as a derivative of the alkylating agent Temozolomide, is predicted to exert its cytotoxic effects primarily through the induction of DNA damage. This guide delineates the principal and secondary therapeutic targets of this compound, drawing parallels from the extensive research on Temozolomide. The primary mechanism of action is the methylation of DNA, leading to cytotoxic lesions that trigger cell cycle arrest and apoptosis. Key determinants of sensitivity and resistance to this class of drugs include the cellular DNA repair machinery, most notably O6-methylguanine-DNA methyltransferase (MGMT), the mismatch repair (MMR) pathway, and the base excision repair (BER) pathway. Furthermore, aberrant signaling cascades, such as the PI3K/Akt/mTOR pathway, play a crucial role in modulating cellular response and resistance. This document provides a comprehensive overview of these targets, quantitative data from relevant preclinical studies on Temozolomide, detailed experimental protocols for target validation, and visual representations of key pathways and workflows to guide further research and drug development efforts.

Presumed Mechanism of Action of this compound

Similar to Temozolomide, this compound is anticipated to be a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions to a reactive methyldiazonium cation. This cation is a potent methylating agent that transfers a methyl group to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. While N7-methylguanine and N3-methyladenine are the most abundant lesions, the cytotoxic efficacy of temozolomide is primarily attributed to the O6-methylguanine (O6-meG) adduct.[1][2] This lesion, if unrepaired, mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair, DNA double-strand breaks, and ultimately, apoptosis.[3]

Primary Therapeutic Target and Key Resistance Mechanisms

The primary therapeutic target of alkylating agents like Temozolomide, and presumably this compound, is the DNA of rapidly proliferating cancer cells. The efficacy of these agents is critically dependent on the cellular capacity to repair the induced DNA lesions. Therefore, the DNA repair pathways themselves become crucial secondary targets for therapeutic intervention.

O6-Methylguanine-DNA Methyltransferase (MGMT)

Therapeutic Relevance: MGMT is a DNA repair protein that directly reverses the cytotoxic O6-meG lesion by transferring the methyl group to one of its own cysteine residues.[4][5] This action restores the guanine base but inactivates the MGMT protein, marking it for degradation. High levels of MGMT expression in tumor cells confer significant resistance to Temozolomide.[4][5][6] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing of the MGMT gene promoter via methylation, are more sensitive to the drug.[7] Therefore, MGMT status is a critical predictive biomarker for response to Temozolomide-based therapies.

Therapeutic Strategy: Inhibition of MGMT activity is a key strategy to overcome resistance. Pseudosubstrates of MGMT, such as O6-benzylguanine (O6-BG), have been investigated for their ability to deplete MGMT and sensitize resistant tumors to alkylating agents.[1]

DNA Mismatch Repair (MMR) Pathway

Therapeutic Relevance: The MMR pathway, consisting of proteins such as MSH2, MSH6, MLH1, and PMS2, plays a paradoxical role in the action of Temozolomide.[8] In MGMT-deficient cells, the MMR system recognizes the O6-meG:T mispairs that arise during DNA replication.[3] Instead of repairing the lesion, the MMR system repeatedly attempts to excise the mismatched thymine, leading to a futile cycle that results in DNA double-strand breaks and apoptosis.[3] Therefore, a proficient MMR system is required for the cytotoxic effects of Temozolomide in MGMT-deficient tumors.[1]

Resistance Mechanism: Loss of MMR function, through mutation or epigenetic silencing of MMR genes, leads to tolerance of O6-meG lesions and, consequently, resistance to Temozolomide.[1]

Base Excision Repair (BER) and PARP

Therapeutic Relevance: The majority of DNA lesions induced by Temozolomide are N7-methylguanine and N3-methyladenine.[1][9] These lesions are primarily repaired by the Base Excision Repair (BER) pathway.[10][11] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway that detects DNA strand breaks and recruits other repair proteins.

Therapeutic Strategy: Inhibition of PARP can potentiate the cytotoxicity of Temozolomide. By blocking the repair of N-methylated adducts, PARP inhibitors can lead to the accumulation of DNA damage, overwhelming the cell's repair capacity and inducing cell death.[1][2] This strategy may be particularly effective in tumors that have deficiencies in other DNA repair pathways.

Secondary Therapeutic Targets and Modulators of Resistance

PI3K/Akt/mTOR Signaling Pathway

Therapeutic Relevance: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in glioblastoma and has been implicated in resistance to Temozolomide.[12][13][14] Activation of this pathway can promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of DNA-damaging agents.

Therapeutic Strategy: Targeting components of the PI3K/Akt/mTOR pathway with small molecule inhibitors can sensitize glioblastoma cells to Temozolomide.[12][15][16] Combination therapies aimed at dual inhibition of this pathway and DNA damage induction are a promising area of investigation.

MAPK/Erk Signaling Pathway

Therapeutic Relevance: The MAPK/Erk pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is common in glioblastoma and can contribute to chemoresistance.

Therapeutic Strategy: Similar to the PI3K/Akt pathway, inhibition of the MAPK/Erk pathway may enhance the efficacy of Temozolomide.

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies on Temozolomide, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Cytotoxicity of Temozolomide in Glioblastoma Cell Lines

Cell LineMGMT StatusIC50 (µM)Reference
A172Low/Deficient14.1 ± 1.1[17][18]
LN229Low/Deficient14.5 ± 1.1[17]
U87MGLow/Deficient~10 - 230[13]
T98GHigh/Proficient~600[13]
SF268High/Proficient147.2 ± 2.1[17][18]
SK-N-SHHigh/Proficient234.6 ± 2.3[17][18]

Table 2: In Vivo Efficacy of Temozolomide in Glioblastoma Xenograft Models

Xenograft ModelTreatmentOutcomeReference
Intracranial GBM PDXTemozolomideMedian survival of 80 days (naïve) vs. 42 days (TMZ-resistant)
U87 XenograftTemozolomideMedian survival of 41.75 ± 11.68 days (vehicle) vs. 47.00 ± 9.17 days (TMZ)
GBM10 (TMZ-resistant)Temozolomide + Nutlin3aSignificant increase in survival compared to single-agent therapy[2]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for MGMT Protein Expression

Objective: To assess the expression levels of MGMT protein in glioblastoma cells.

Methodology:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MGMT overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Cell Implantation: Orthotopically implant human glioblastoma cells (e.g., U87MG engineered to express luciferase) into the brains of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Drug Administration: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer the drug via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Assessment: Monitor tumor burden via bioluminescence imaging throughout the study. Record animal body weight and clinical signs of toxicity.

  • Survival Analysis: Continue treatment and monitoring until a predefined endpoint (e.g., significant tumor burden or neurological symptoms). Euthanize the animals and record the date of death for survival analysis.

  • Data Analysis: Compare tumor growth rates and overall survival between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action This compound (Prodrug) This compound (Prodrug) Reactive Intermediate Reactive Intermediate This compound (Prodrug)->Reactive Intermediate Spontaneous Conversion DNA Methylation (O6-meG) DNA Methylation (O6-meG) Reactive Intermediate->DNA Methylation (O6-meG) DNA Damage DNA Damage DNA Methylation (O6-meG)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Presumed mechanism of this compound action.

G cluster_1 MGMT-mediated Resistance O6-meG Lesion O6-meG Lesion MGMT MGMT O6-meG Lesion->MGMT Repaired by DNA Repair DNA Repair MGMT->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: MGMT DNA repair pathway in drug resistance.

G cluster_2 MTT Assay Workflow Seed Cells Seed Cells Add Drug Add Drug Seed Cells->Add Drug Incubate (72h) Incubate (72h) Add Drug->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

G cluster_3 In Vivo Xenograft Study Workflow Implant Cells Implant Cells Monitor Tumor Growth Monitor Tumor Growth Implant Cells->Monitor Tumor Growth Randomize Mice Randomize Mice Monitor Tumor Growth->Randomize Mice Administer Drug Administer Drug Randomize Mice->Administer Drug Monitor Efficacy Monitor Efficacy Administer Drug->Monitor Efficacy Survival Analysis Survival Analysis Monitor Efficacy->Survival Analysis

Caption: Workflow for in vivo efficacy studies.

References

Navigating the Solubility of Cyanotemozolomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This technical guide provides an in-depth look at the available solubility information for Cyanotemozolomide, a derivative and impurity of the antineoplastic agent Temozolomide (TMZ). Due to the limited availability of quantitative data for this compound, this guide also presents detailed solubility data and experimental protocols for the parent compound, Temozolomide, to serve as a valuable reference and starting point for research.

Solubility Profile of this compound

This compound, also known as 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][2][3][4]tetrazine-8-carbonitrile, presents a distinct solubility challenge compared to its parent compound. Publicly available data on its quantitative solubility is scarce. However, qualitative descriptions provide a foundational understanding of its behavior in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Sparingly
AcetoneSlightly
Ethyl AcetateSlightly
MethanolSlightly

This data is based on qualitative assessments from chemical supplier information.

Quantitative Solubility of Temozolomide as a Reference

Given that this compound is a close structural analog of Temozolomide, the extensive solubility data available for TMZ can provide valuable insights for researchers. The following table summarizes the quantitative solubility of Temozolomide in various solvents.

Table 2: Quantitative Solubility of Temozolomide (TMZ)

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molarity (mM)Temperature (°C)
Dimethyl Sulfoxide (DMSO)194.15~39~200.87Not Specified
Dimethyl Sulfoxide (DMSO)194.15~20.83~107.29Not Specified
Dimethyl Sulfoxide (DMSO)194.15~5Not SpecifiedNot Specified
Dimethylformamide (DMF)194.15~5Not SpecifiedNot Specified
Water194.15~7Not SpecifiedNot Specified
PBS (pH 7.2)194.15~0.33Not SpecifiedNot Specified
Ethanol194.15InsolubleInsolubleNot Specified

Note: Solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for optimal dissolution.[5]

Experimental Protocols for Dissolving Temozolomide

The following protocols for preparing Temozolomide solutions can be adapted as a starting point for this compound, with the understanding that optimization will likely be necessary.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for in vitro studies requiring a concentrated stock solution.

  • Materials:

    • Temozolomide powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of Temozolomide powder and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 200 mM stock, add the appropriate volume of DMSO to your weighed TMZ).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution becomes clear. Gentle warming can also be applied but should be done with caution to avoid degradation.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution for In Vivo Studies

For in vivo applications, it is crucial to minimize the concentration of organic solvents.

  • Materials:

    • Temozolomide powder

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tubes or vials

    • Vortex mixer

    • Filter sterilization unit (0.22 µm pore size)

  • Procedure:

    • Weigh the required amount of Temozolomide powder in a sterile conical tube.

    • Add the calculated volume of sterile PBS (pH 7.2) to achieve the desired final concentration (solubility is approximately 0.33 mg/mL).

    • Vortex the solution vigorously for several minutes. Due to the lower solubility in aqueous buffers, this may take longer than with organic solvents.

    • Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

    • It is recommended to prepare aqueous solutions fresh before each use and not to store them for more than one day.[6]

Signaling Pathways Associated with Temozolomide

While specific signaling pathways for this compound have not been elucidated, the mechanisms of its parent compound, Temozolomide, are well-documented. TMZ exerts its cytotoxic effects primarily through DNA alkylation. Resistance to TMZ often involves the activation of pro-survival signaling pathways. Understanding these pathways can provide a framework for investigating the biological activity of this compound.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its activation is a known mechanism of resistance to Temozolomide in glioma cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

PI3K/Akt/mTOR Signaling Pathway
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Studies have shown that Temozolomide can induce the activation of this pathway in glioma cells, potentially contributing to chemoresistance.[7]

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N accumulation and nuclear translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Wnt_Ligand Wnt Ligand Wnt_Ligand->Frizzled

References

An In-depth Technical Guide to the Aqueous Stability of Temozolomide, a Closely Related Analogue of Cyanotemozolomide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible, in-depth scientific literature detailing the aqueous stability of Cyanotemozolomide is not available. This compound is primarily documented as a process impurity and reference standard for the active pharmaceutical ingredient, Temozolomide. This guide, therefore, focuses on the extensively studied aqueous stability of Temozolomide (TMZ). The structural similarities between the two molecules suggest that their stability profiles may share certain characteristics, but this should not be assumed. The information presented herein should be considered as a reference for the stability of a closely related analogue and not as direct data for this compound.

This technical guide provides a comprehensive overview of the factors influencing the stability of Temozolomide in aqueous solutions, intended for researchers, scientists, and professionals in drug development.

Introduction to Temozolomide and its Aqueous Instability

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of certain brain tumors.[][2][3][4][5] Its therapeutic activity is a result of its chemical instability under physiological conditions. TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion in the body to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[][2][3][6] This conversion is highly dependent on the pH of the aqueous environment.[][2][3][7]

The Chemical Degradation Pathway of Temozolomide

The degradation of Temozolomide in aqueous solutions is a well-documented process. At a neutral to alkaline pH, the imidazotetrazine ring of TMZ opens to form the active compound MTIC. MTIC is also unstable and rapidly decomposes to 5-aminoimidazole-4-carboxamide (AIC) and the highly reactive methyldiazonium cation.[2][6] The methyldiazonium cation is the ultimate alkylating species responsible for the cytotoxic effects of the drug, as it transfers a methyl group to DNA.[2]

Below is a diagram illustrating the degradation pathway of Temozolomide.

Temozolomide Degradation Pathway TMZ Temozolomide (TMZ) MTIC 5-(3-methyltriazen-1-yl)imidazole-4- carboxamide (MTIC) (Active Metabolite) TMZ->MTIC Spontaneous conversion (pH > 7) AIC 5-aminoimidazole-4-carboxamide (AIC) (Inactive) MTIC->AIC METHYL Methyldiazonium Cation (Alkylating Species) MTIC->METHYL ALKYLATED_DNA Alkylated DNA METHYL->ALKYLATED_DNA Methylation DNA DNA Experimental Workflow for Temozolomide Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Processing PREP Prepare aqueous solutions of Temozolomide at different pH values INCUBATE Incubate solutions at controlled temperatures PREP->INCUBATE SAMPLE Withdraw aliquots at specific time points INCUBATE->SAMPLE ANALYZE Analyze by stability-indicating HPLC-UV SAMPLE->ANALYZE QUANTIFY Quantify remaining Temozolomide ANALYZE->QUANTIFY KINETICS Determine degradation kinetics and half-life QUANTIFY->KINETICS

References

Navigating the Landscape of Temozolomide and its Cyano Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanotemozolomide, a derivative of the pivotal chemotherapy agent Temozolomide. Due to ambiguity in the public domain regarding its specific chemical identity, this document addresses the distinct compounds associated with this name. The primary focus will then shift to the well-characterized parent compound, Temozolomide, detailing its mechanism of action, relevant signaling pathways, and experimental protocols, given the limited specific data on its cyano derivatives.

Clarifying "this compound": A Tale of Two Compounds

Initial investigations into "this compound" reveal at least two distinct chemical entities referred to by this or similar nomenclature. The fundamental properties of these compounds are summarized below to provide clarity for researchers.

PropertyCompound 1Compound 2
CAS Number 114601-31-9287964-59-4
Other Names Temozolomide EP Impurity C; 8-Descarboxamido-8-cyano Temozolomide; 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrileThis compound
Molecular Formula C6H4N6OC6H4N6O4
Molecular Weight 176.14 g/mol [5]224.13 g/mol

Temozolomide: The Core Compound

Temozolomide (TMZ) is an oral alkylating agent extensively used in the treatment of brain tumors, particularly glioblastoma.[1] Its efficacy is rooted in its ability to methylate DNA, leading to cytotoxicity in cancer cells.

Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC then releases a methyldiazonium cation, which is responsible for the methylation of DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[2] The cytotoxic effects of Temozolomide are primarily attributed to the methylation of the O6 position of guanine (O6-MeG), which, if not repaired, leads to mismatched base pairing during DNA replication, subsequent DNA strand breaks, and ultimately, apoptosis.[1][2]

Resistance Mechanisms and Associated Signaling Pathways

A significant challenge in Temozolomide therapy is the development of resistance. The primary mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage.[1][3] Epigenetic silencing of the MGMT gene promoter leads to reduced MGMT expression and increased sensitivity to Temozolomide.[1]

Several signaling pathways are implicated in Temozolomide resistance:

  • DNA Repair Pathways (BER and MMR): Besides MGMT, the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways are also involved in the cellular response to Temozolomide-induced DNA damage.[3][4]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in glioblastoma and contributes to chemoresistance.[5][6] Activation of this pathway can promote cell survival and inhibit apoptosis.

  • Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling pathway has been observed in response to Temozolomide treatment and is associated with resistance.[5][7]

  • JAK/STAT Pathway: The JAK/STAT signaling pathway, particularly the activation of STAT3, is linked to the upregulation of MGMT expression and contributes to Temozolomide resistance.[6]

Visualizing Key Pathways

To better understand the complex interactions involved in Temozolomide's mechanism of action and resistance, the following diagrams illustrate the key signaling pathways.

Temozolomide_Mechanism_of_Action TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Methylation O6_MeG O6-methylguanine DNA->O6_MeG Damage Apoptosis Apoptosis O6_MeG->Apoptosis Leads to

Caption: Temozolomide's conversion to its active form and subsequent DNA methylation leading to apoptosis.

MGMT_Resistance_Pathway TMZ Temozolomide O6_MeG O6-methylguanine (DNA Damage) TMZ->O6_MeG Induces MGMT MGMT (DNA Repair Enzyme) O6_MeG->MGMT Target of Cell_Survival Cell Survival O6_MeG->Cell_Survival Inhibits Repaired_DNA Repaired DNA MGMT->Repaired_DNA Repairs Repaired_DNA->Cell_Survival Promotes

Caption: The role of the MGMT enzyme in repairing Temozolomide-induced DNA damage, leading to cell survival.

Experimental Protocols

Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxamide Derivatives

The synthesis of novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylate and -carboxamide derivatives has been reported.[8][9] A general synthetic scheme is outlined below:

Workflow for Synthesis of Imidazotetrazine Derivatives

Synthesis_Workflow Start Starting Material (Compound I) Acyl_Chloride Acyl Chloride Formation (II) Start->Acyl_Chloride SOCl2, DMF Esterification Esterification (IIIa-j) Acyl_Chloride->Esterification Alcohol, Et3N Amidation Amidation (IVa-g) Acyl_Chloride->Amidation Amine, Et3N Final_Products Final Products Esterification->Final_Products Amidation->Final_Products

Caption: A generalized workflow for the synthesis of imidazotetrazine derivatives.

Step 1: Acyl Chloride Formation The starting material, 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylic acid (Compound I), is refluxed with thionyl chloride (SOCl2) and a catalytic amount of dimethylformamide (DMF) to yield the corresponding acyl chloride (Compound II).[8]

Step 2: Esterification or Amidation The resulting acyl chloride is then reacted with various alcohols or amines in the presence of a base like triethylamine (Et3N) to produce a series of ester or amide derivatives, respectively.[8]

Purification and Characterization The final products are typically purified using column chromatography or recrystallization. Characterization is performed using standard analytical techniques such as melting point determination, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[8]

In Vitro Antitumor Activity Assay

The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using a standard proliferation assay, such as the MTT or SRB assay.

Protocol Outline:

  • Cell Culture: Human tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Viability Assessment: After the incubation period, cell viability is determined using a colorimetric assay (e.g., MTT). The absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

This guide provides a foundational understanding of this compound by first clarifying its identity and then delving into the extensive knowledge base of its parent compound, Temozolomide. The provided experimental frameworks offer a starting point for researchers interested in the synthesis and evaluation of novel imidazotetrazine derivatives.

References

An In-depth Technical Guide to Imidazotetrazine Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of imidazotetrazine compounds in cancer research, with a primary focus on their application in treating glioblastoma (GBM). The document outlines the core mechanisms of action, resistance pathways, and the development of novel derivatives designed to overcome these challenges. Detailed experimental protocols and quantitative data are presented to support researchers in the field.

Introduction to Imidazotetrazine Anticancer Agents

Imidazotetrazines are a class of heterocyclic compounds that function as DNA alkylating agents.[1][2] The most prominent member of this class, temozolomide (TMZ), is the standard-of-care chemotherapeutic agent for glioblastoma, an aggressive form of brain cancer.[3][4] TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[5] MTIC then releases a methyldiazonium cation, which is responsible for methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5][6] The cytotoxic effects of TMZ are primarily attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and ultimately apoptosis.[4][6]

Mechanism of Action and Resistance

The therapeutic efficacy of temozolomide is intrinsically linked to the cellular DNA damage response. However, cancer cells can develop resistance through several mechanisms, primarily involving the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and the mismatch repair (MMR) system.[3][4]

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

MGMT is a DNA repair protein that directly reverses the methylation at the O6 position of guanine by transferring the methyl group to one of its own cysteine residues.[7][8] This action restores the integrity of the DNA and negates the cytotoxic effect of TMZ.[7] High levels of MGMT expression in tumor cells are a major cause of intrinsic resistance to temozolomide.[8][9] Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to decreased protein expression and increased sensitivity to TMZ.[5][10]

The Mismatch Repair (MMR) System

In cells with low or absent MGMT activity, the O6-MeG adducts persist and are recognized by the MMR system during DNA replication.[11] The MMR machinery attempts to repair the mismatch created by the O6-MeG pairing with thymine, leading to futile repair cycles that result in DNA double-strand breaks and apoptotic cell death.[11][12] Therefore, a functional MMR system is crucial for TMZ-induced cytotoxicity.[11] Tumors with a deficient MMR system can tolerate O6-MeG adducts, leading to acquired resistance to TMZ.[3][4]

Signaling Pathways Implicated in Imidazotetrazine Activity and Resistance

Several signaling pathways are involved in the cellular response to TMZ-induced DNA damage and the development of resistance.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in glioblastoma and plays a role in promoting cell survival and chemoresistance.[11][13] Activation of Akt can contribute to TMZ resistance through various downstream effectors.[11]

  • Wnt/β-catenin Signaling: Treatment with TMZ has been shown to activate the Wnt/β-catenin pathway, which may contribute to chemoresistance.[14] This activation can occur via the PI3K/Akt pathway.[14]

  • DNA Damage Response Pathways: The cellular response to TMZ-induced DNA lesions involves the activation of DNA damage sensors and repair pathways, including base excision repair (BER) and homologous recombination.[6][11] Inhibition of these pathways, for instance with PARP inhibitors, is being explored as a strategy to enhance TMZ efficacy.[6]

Quantitative Data on Imidazotetrazine Activity

The following tables summarize the in vitro activity of temozolomide and novel imidazotetrazine derivatives against various glioblastoma cell lines.

Cell LineMGMT StatusMMR StatusTemozolomide IC50 (µM)Reference(s)
A172LowProficient14.1 ± 1.1[3]
LN229LowProficient14.5 ± 1.1[3]
U87MGLowProficient~50[3]
T98GHighProficient>550[3]
SF268HighProficient147.2 ± 2.1[3]
SK-N-SHHighNot Reported234.6 ± 2.3[3]

Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines.

CompoundCell LineMGMT StatusMMR StatusIC50 (µM)Reference(s)
CPZU87LowProficient~16[4]
CPZT98GHighProficient~22[4]
N3PHCT116Not Appl.DeficientNot Specified[13]
N3PDLD1Not Appl.DeficientNot Specified[13]

Table 2: IC50 Values of Novel Imidazotetrazine Derivatives.

Novel Imidazotetrazine Derivatives

To address the challenge of TMZ resistance, research has focused on developing novel imidazotetrazine analogs that can evade the primary resistance mechanisms.

N3-Substituted Analogs

Modifications at the N3 position of the imidazotetrazine ring aim to introduce alkylating groups that are not recognized or repaired by MGMT. The N3-propargyl derivative (N3P) has shown activity in cell lines irrespective of their MMR status.[13]

C8-Substituted and Dual-Substituted Analogs

Alterations at the C8-carboxamide position can improve the physicochemical and pharmacokinetic properties of the compounds.[13] A novel dual-substituted imidazotetrazine, referred to as CPZ, incorporates modifications at both the N3 and C8 positions.[4] CPZ demonstrates activity against cancer cells regardless of their MGMT or MMR status and has shown greater blood-brain barrier penetrance compared to TMZ in preclinical models.[4][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of imidazotetrazine compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the imidazotetrazine compound for 24 to 72 hours.[15][16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

  • Cell Plating: Plate a known number of cells in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with the desired concentrations of the imidazotetrazine compound for a specified duration (e.g., 24 hours).[13]

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of colonies formed in the treated group to the control group, corrected for the plating efficiency.[14][18]

DNA Damage (γH2AX) Staining

This immunofluorescence-based method detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the imidazotetrazine compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.[2][19][20]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the imidazotetrazine compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.

  • Staining: Wash the cells with PBS and resuspend them in a staining buffer containing propidium iodide (PI) and RNase A.[21][22]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of imidazotetrazine compounds in a mouse xenograft model of glioblastoma.

  • Cell Implantation: Orthotopically implant human glioblastoma cells into the brains of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI).[24]

  • Drug Administration: Once tumors are established, treat the mice with the imidazotetrazine compound (e.g., daily oral administration of TMZ).[24][25]

  • Efficacy Evaluation: Monitor tumor growth inhibition and the survival of the mice.[24][26]

  • Toxicity Assessment: Monitor the body weight and general health of the animals to assess treatment-related toxicity.[24]

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

TMZ_Mechanism_of_Action TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Cellular DNA MTIC->DNA Methylation O6MeG O6-methylguanine DNA->O6MeG N7MeG_N3MeA N7-methylguanine N3-methyladenine DNA->N7MeG_N3MeA MMR Mismatch Repair (MMR) System O6MeG->MMR Recognition MGMT MGMT Repair O6MeG->MGMT Repair BER Base Excision Repair (BER) N7MeG_N3MeA->BER Repair DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycles Apoptosis Apoptosis DSB->Apoptosis RepairedDNA Repaired DNA MGMT->RepairedDNA BER->RepairedDNA

Caption: Mechanism of action of Temozolomide (TMZ).

TMZ_Resistance_Pathways cluster_TMZ TMZ Action cluster_Resistance Resistance Mechanisms TMZ Temozolomide O6MeG O6-methylguanine TMZ->O6MeG DNA Methylation MGMT MGMT Expression High levels of MGMT protein remove the methyl group from O6-MeG. O6MeG->MGMT Target for Repair MMR_deficiency MMR Deficiency Defective MMR system tolerates O6-MeG adducts. O6MeG->MMR_deficiency Tolerated Lesion outcome1 TMZ Resistance (No Cytotoxicity) MGMT->outcome1 outcome2 TMZ Resistance (No Apoptosis) MMR_deficiency->outcome2

Caption: Primary mechanisms of Temozolomide resistance.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment with Imidazotetrazine Compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt clonogenic Clonogenic Assay (Long-term Survival) treatment->clonogenic gammaH2AX γH2AX Staining (DNA Damage) treatment->gammaH2AX cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle end Data Analysis and Conclusion mtt->end clonogenic->end gammaH2AX->end cell_cycle->end

Caption: General experimental workflow for in vitro evaluation.

Conclusion

Imidazotetrazine compounds, particularly temozolomide, remain a cornerstone in the treatment of glioblastoma. A thorough understanding of their mechanism of action and the molecular basis of resistance is crucial for the development of more effective therapeutic strategies. Novel imidazotetrazine derivatives that can overcome MGMT- and MMR-mediated resistance represent a promising avenue for future research and clinical development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy.

References

Early-Stage Research on Temozolomide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (TMZ) is the cornerstone of chemotherapy for glioblastoma multiforme (GBM), the most aggressive primary brain tumor. Despite its widespread use, the efficacy of TMZ is often limited by both intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This technical guide provides an in-depth overview of early-stage research focused on the development of novel temozolomide derivatives designed to overcome these limitations. We will delve into the synthesis of these new chemical entities, their biological evaluation, and the underlying mechanisms of action. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Data on Cytotoxicity

A primary goal in the development of temozolomide derivatives is to enhance their cytotoxic activity, particularly in TMZ-resistant cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various temozolomide analogs in different glioblastoma cell lines, categorized by their MGMT expression status.

Table 1: Cytotoxicity of N3-Substituted Temozolomide Analogs

CompoundCell LineMGMT StatusIC50 (µM)Reference
TemozolomideSNB19VNegative~38[1]
TemozolomideSNB19MPositive>500[1]
N3-propargyl-TMZ (Analog 1) SNB19VNegative<50[2]
N3-propargyl-TMZ (Analog 1) SNB19MPositive<50[2]
N3-sulfoxide-TMZ (Analog 2) SNB19VNegative<50[2]
N3-sulfoxide-TMZ (Analog 2) SNB19MPositive<50[2]

Table 2: Cytotoxicity of C8-Substituted Temozolomide Analogs

CompoundCell LineMGMT StatusIC50 (µM)Reference
TemozolomideT98GPositive>100[3][4]
TemozolomideHCT116MMR-deficient>100[3][4]
C8-imidazolyl-TMZ (377) T98GPositive62.50[4]
C8-imidazolyl-TMZ (377) HCT116MMR-deficient33.09[4]
C8-methylimidazole-TMZ (465) T98GPositive44.23[4]
C8-methylimidazole-TMZ (465) HCT116MMR-deficient25.37[4]

Table 3: Cytotoxicity of Temozolomide Ester Derivatives

CompoundCell LineMGMT StatusIC50 (µM)Reference
TemozolomideT98GPositive1547.2 ± 123.5[1]
TMZ-16E (Hexadecyl ester) T98GPositive18.0 ± 1.5[1]

Experimental Protocols

Synthesis of Temozolomide Derivatives

Representative Synthesis of N3-Substituted Analogs (e.g., N3-propargyl-TMZ):

  • Starting Material: 5-amino-1H-imidazole-4-carboxamide.

  • Step 1: Diazotization. The starting material is converted to 5-diazo-1H-imidazole-4-carboxamide. This intermediate is often unstable and used immediately in the next step.

  • Step 2: Cyclization. The diazo intermediate is reacted with propargyl isocyanate in an inert solvent like dichloromethane to yield the N3-propargyl temozolomide analog.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Representative Synthesis of C8-Substituted Analogs (e.g., C8-imidazolyl-TMZ):

The synthesis of C8-substituted analogs involves modification of the C8-carboxamide group of temozolomide. For example, the C8-imidazolyl analog (377) can be synthesized by reacting a suitable precursor with an imidazolyl-containing reagent.[3] The final products are purified and characterized using standard analytical techniques.[3]

Biological Assays

Cell Viability (MTT) Assay:

  • Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the temozolomide derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis for DNA Repair Proteins (MGMT and MSH6):

  • Cell Lysis: Treated and untreated glioblastoma cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against MGMT (e.g., 1:1000 dilution) or MSH6 (e.g., 1:1000 dilution). A loading control antibody, such as β-actin (e.g., 1:5000 dilution), is also used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the temozolomide derivatives for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Resistance to Temozolomide

Temozolomide exerts its cytotoxic effect by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[5] The O6-methylguanine (O6-MeG) adduct is the most cytotoxic lesion. In TMZ-sensitive cells, which lack or have low levels of MGMT, these O6-MeG adducts are not repaired and lead to DNA double-strand breaks and apoptosis.[5] In resistant cells, MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage and preventing cell death. Another key pathway involved in the cellular response to TMZ is the Mismatch Repair (MMR) system, which can recognize and process O6-MeG:T mispairs, leading to a futile cycle of repair that ultimately results in DNA strand breaks and apoptosis.[5]

Temozolomide_Mechanism_of_Action cluster_resistance Resistance Pathways cluster_cytotoxicity Cytotoxic Pathways TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous conversion DNA Cellular DNA MTIC->DNA Methylation O6MeG O6-methylguanine DNA->O6MeG N7MeG_N3MeA N7-methylguanine N3-methyladenine DNA->N7MeG_N3MeA MGMT MGMT O6MeG->MGMT Repair MMR Mismatch Repair (MMR) O6MeG->MMR Recognition of O6-MeG:T mispair BER Base Excision Repair (BER) N7MeG_N3MeA->BER Repair DSB DNA Double-Strand Breaks MMR->DSB Futile repair cycle Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Simplified mechanism of action and resistance to temozolomide.
DNA Damage Response: The ATR-CHK1 Pathway

Upon temozolomide-induced DNA damage, particularly the formation of single-strand breaks or stalled replication forks, the DNA damage response (DDR) is activated. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, upon activation, phosphorylates and activates its downstream effector, CHK1 (Checkpoint Kinase 1).[6][7] Activated CHK1 then phosphorylates a number of substrates, including CDC25c, leading to its degradation and subsequent cell cycle arrest, typically at the G2/M phase.[6] This provides time for the cell to repair the DNA damage. If the damage is too extensive, this pathway can also signal for the induction of apoptosis.

DNA_Damage_Response TMZ_damage Temozolomide-induced DNA Damage (e.g., O6-MeG) Replication_Stress Replication Stress (Stalled Forks) TMZ_damage->Replication_Stress ATR ATR Replication_Stress->ATR Activation CHK1 CHK1 ATR->CHK1 Phosphorylation (Activation) CDC25c CDC25c CHK1->CDC25c Phosphorylation (Inhibition/Degradation) Apoptosis Apoptosis CHK1->Apoptosis Prolonged activation can lead to CDK1_CyclinB CDK1/Cyclin B CDC25c->CDK1_CyclinB Activation G2M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB->G2M_Arrest Inhibition leads to DNA_Repair DNA Repair G2M_Arrest->DNA_Repair Allows time for

Figure 2: The ATR-CHK1 signaling pathway in response to temozolomide.
Experimental Workflow for Screening Temozolomide Derivatives

The development and evaluation of new temozolomide derivatives typically follow a structured workflow, from initial synthesis to in-depth biological characterization. This process allows for the systematic identification of lead compounds with improved efficacy and the potential to overcome resistance.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies of Lead Compounds Synthesis Synthesis of TMZ Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay Cell Viability Assay (MTT) Characterization->MTT_Assay Cell_Lines Panel of Glioblastoma Cell Lines (MGMT+, MGMT-) Cell_Lines->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50_Determination->Cell_Cycle_Assay Western_Blot Western Blot (DNA Repair Proteins) IC50_Determination->Western_Blot

References

Methodological & Application

Synthesis and Purification of Cyanotemozolomide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanotemozolomide, also known as 8-Descarboxamido-8-cyano Temozolomide or 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrile, is a key derivative and synthetic intermediate of Temozolomide (TMZ), a first-line chemotherapeutic agent for treating glioblastoma multiforme. As an analogue of TMZ, this compound is of significant interest to researchers in oncology, medicinal chemistry, and drug development for investigating structure-activity relationships, exploring new therapeutic avenues, and as a reference standard in analytical studies. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes.

Chemical Profile

PropertyValue
IUPAC Name 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrile
Synonyms This compound, 8-Descarboxamido-8-cyano Temozolomide, Temozolomide Impurity C
CAS Number 114601-31-9
Molecular Formula C₆H₄N₆O
Molecular Weight 176.14 g/mol
Appearance Off-white to pale yellow solid

Principle of Synthesis

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 5-amino-1H-imidazole-4-carbonitrile. The key transformations involve a diazotization of the amino group, followed by a cyclization reaction with methyl isocyanate to form the imidazotetrazine ring system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the two-step synthesis of this compound from 5-amino-1H-imidazole-4-carbonitrile.

Step 1: Diazotization of 5-amino-1H-imidazole-4-carbonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 5-amino-1H-imidazole-4-carbonitrile (1.0 eq) in a suitable acidic medium (e.g., 2M hydrochloric acid).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension of the imidazole precursor, maintaining the temperature below 5 °C.

  • Monitoring: Monitor the reaction by testing for the presence of nitrous acid using starch-iodide paper. The reaction is complete when a persistent blue-black color is observed. The resulting solution contains the diazonium salt of 5-amino-1H-imidazole-4-carbonitrile and should be used immediately in the next step.

Step 2: Cyclization with Methyl Isocyanate

  • Reaction Setup: In a separate flask, prepare a solution of methyl isocyanate (1.2 eq) in a suitable aprotic solvent (e.g., cold acetone or acetonitrile).

  • Addition: Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the methyl isocyanate solution. Maintain the temperature of the reaction mixture at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the careful addition of a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound

This protocol describes two common methods for the purification of crude this compound.

Method A: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the crude product at an elevated temperature but not at room temperature. Common solvent systems for similar compounds include mixtures of acetone/water, ethanol/water, or ethyl acetate/hexane.[5][6][7][8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method B: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase Selection: Utilize a preparative reverse-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9][10][11]

  • Method Development: Develop an isocratic or gradient elution method on an analytical scale to achieve good separation of this compound from its impurities.

  • Scale-up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume.

  • Purification: Dissolve the crude product in the mobile phase and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions containing the pure this compound based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized and purified this compound.

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~3.8 (s, 3H, N-CH₃), ~8.9 (s, 1H, C6-H). The exact chemical shifts may vary slightly.[2][4]
¹³C NMR (DMSO-d₆)δ (ppm): ~35 (N-CH₃), ~115 (CN), ~120 (C8), ~145 (C6), ~150 (C=O). The exact chemical shifts may vary slightly.[12][13][14][15]
HPLC Purity ≥98% (by peak area at a suitable wavelength, e.g., 254 nm or 315 nm).[16]
Mass Spectrometry [M+H]⁺ = 177.05

Mechanism of Action and Signaling Pathway

This compound is an analogue of the DNA alkylating agent Temozolomide.[17][18][19] It is presumed to exert its cytotoxic effects through a similar mechanism, which involves the generation of a methyldiazonium cation that methylates DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine. This DNA damage, if not repaired, leads to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[20][21]

Visualizations

Synthesis_Workflow A 5-amino-1H-imidazole-4-carbonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C 5-diazo-1H-imidazole-4-carbonitrile (Intermediate) B->C D Cyclization (Methyl Isocyanate, 0-5 °C to RT) C->D Step 2 E Crude this compound D->E F Purification (Recrystallization or Prep HPLC) E->F Step 3 G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Purification_Workflow cluster_recrystallization Method A: Recrystallization cluster_hplc Method B: Preparative HPLC A1 Crude Product A2 Dissolve in Hot Solvent A1->A2 A3 Cool to Crystallize A2->A3 A4 Filter and Dry A3->A4 A5 Pure Crystals A4->A5 B1 Crude Product B2 Dissolve in Mobile Phase B1->B2 B3 Inject onto Preparative Column B2->B3 B4 Collect Pure Fractions B3->B4 B5 Remove Solvent B4->B5 B6 Pure Product B5->B6

Caption: Purification workflows for this compound.

Signaling_Pathway cluster_cell Tumor Cell CTMZ This compound (Prodrug) Active Active Methylating Agent CTMZ->Active Spontaneous Conversion DNA Cellular DNA Active->DNA DNA Alkylation DNA_Damged DNA_Damged Active->DNA_Damged DNA_Damaged Alkylated DNA (O⁶-MeG, N⁷-MeG, N³-MeA) DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damaged->DDR Arrest Cell Cycle Arrest (G2/M Phase) DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis Arrest->Apoptosis

References

Assessing the DNA Alkylating Activity of Cyanotemozolomide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the DNA alkylating activity of Cyanotemozolomide (CTM), a novel temozolomide analog. The protocols detailed herein are designed to offer robust and reproducible methods for quantifying DNA damage and elucidating the cellular response to CTM-induced alkylation. While specific quantitative data for this compound is emerging, data from its parent compound, temozolomide (TMZ), is presented as a comparator to guide experimental design and interpretation.

Introduction to this compound and its Mechanism of Action

This compound, like temozolomide, is an alkylating agent designed to introduce alkyl groups into DNA, leading to cytotoxic lesions that can trigger cell cycle arrest and apoptosis.[1][2][3] The primary cytotoxic lesion induced by such agents is O6-methylguanine (O6-MeG), which can mispair with thymine during DNA replication.[1][4] This mispair is recognized by the mismatch repair (MMR) system, which, in a futile attempt to correct the mismatch, can lead to DNA double-strand breaks (DSBs) and subsequent cell death.[5][6] Other alkylation products include N7-methylguanine and N3-methyladenine, which are typically repaired by the base excision repair (BER) pathway.[4][5]

The assessment of CTM's DNA alkylating activity is crucial for understanding its potency, identifying mechanisms of resistance, and developing effective therapeutic strategies.

Experimental Protocols

This section provides detailed protocols for three key assays to assess the DNA alkylating activity of this compound: the Comet Assay for detecting DNA strand breaks, the γH2AX Assay for quantifying double-strand breaks, and LC-MS/MS for the direct quantification of DNA adducts.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[2] Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, relaxes and migrates out of the nucleus, forming a "comet" shape. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation:

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Include a negative control (vehicle-treated) and a positive control (e.g., cells treated with a known genotoxic agent like H₂O₂).

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Prepare 1% normal melting point (NMP) agarose in PBS and coat microscope slides. Allow to solidify.

    • Mix cell suspension with 0.5% low melting point (LMP) agarose at a 1:10 ratio (v/v).

    • Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized image analysis software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

γH2AX Immunofluorescence Assay

The γH2AX assay is a specific method for detecting DNA double-strand breaks (DSBs).[7] Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX foci at the site of damage, which can be visualized by immunofluorescence.[7]

Principle: Cells are treated with this compound, fixed, and permeabilized. A primary antibody specific to γH2AX is used to label the foci, followed by a fluorescently-labeled secondary antibody for visualization.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with different concentrations of CTM for various time points.

    • Include appropriate negative and positive controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2AX (Ser139) antibody) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software. A cell with more than 5-10 foci is typically considered positive for significant DNA damage.[4]

LC-MS/MS for O6-Methylguanine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA adducts, such as O6-methylguanine (O6-MeG).[8][9][10]

Principle: Genomic DNA is isolated from CTM-treated cells and enzymatically hydrolyzed into individual nucleosides. The resulting mixture is separated by liquid chromatography, and the specific adduct (O6-methyl-2'-deoxyguanosine) is detected and quantified by mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern. An isotopically labeled internal standard is used for accurate quantification.[11]

Protocol:

  • Cell Treatment and DNA Isolation:

    • Treat a sufficient number of cells (e.g., 1-10 million) with CTM.

    • Isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring high purity.

  • DNA Hydrolysis:

    • Quantify the isolated DNA.

    • To a known amount of DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [d3]-O6-methyl-2'-deoxyguanosine).

    • Perform enzymatic hydrolysis using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase to digest the DNA into individual deoxynucleosides.[11]

  • Sample Preparation:

    • Remove proteins from the hydrolysate by precipitation or filtration.

    • The resulting solution containing the deoxynucleosides is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution.

    • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for O6-methyl-2'-deoxyguanosine and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the O6-methyl-2'-deoxyguanosine standard.

    • Quantify the amount of O6-MeG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Express the results as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

Data Presentation

The following tables summarize representative quantitative data obtained from studies using temozolomide (TMZ), which can serve as a reference for expected outcomes with this compound.

Table 1: Comet Assay Data for Temozolomide-Treated Glioblastoma Cell Lines

Cell LineTreatment (TMZ)% DNA in Tail (Mean ± SD)
U87Control5.2 ± 1.3
50 µM15.8 ± 2.1
100 µM28.4 ± 3.5
Gli36Control6.1 ± 1.8
50 µM25.3 ± 3.9
100 µM45.7 ± 5.2
DBTRGControl4.9 ± 1.1
50 µM12.6 ± 2.0
100 µM22.1 ± 2.8

Data adapted from studies on temozolomide in various glioblastoma cell lines.[3][12] Actual results with this compound may vary.

Table 2: γH2AX Foci Formation in Temozolomide-Treated Glioblastoma Cells

Cell LineTreatment (TMZ)Time (hours)Mean γH2AX Foci per Cell (± SD)
A172Control242.1 ± 0.8
100 µM2415.6 ± 3.2
100 µM4825.3 ± 4.1
T98GControl241.8 ± 0.6
100 µM2412.4 ± 2.5
100 µM4819.8 ± 3.7

Data is representative of findings in temozolomide studies.[7][13][14] The kinetics and extent of foci formation may differ for this compound.

Table 3: LC-MS/MS Quantification of O6-Methylguanine Adducts

Cell LineTreatmentO6-MeG adducts per 10⁸ dG (Mean ± SD)
LN229ControlNot Detected
20 µM TMZ20,600 ± 1,500
A172ControlNot Detected
20 µM TMZ15,300 ± 1,200

Data derived from studies quantifying O6-methylguanine after temozolomide treatment.[6][9] The level of adduct formation is dependent on the specific compound and cell line characteristics.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway involved in the cellular response to this compound-induced DNA damage.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays DNA Damage Assessment cluster_analysis Data Analysis and Interpretation start Cancer Cell Lines treatment Treat with this compound (Dose-Response and Time-Course) start->treatment comet Comet Assay (Detects Strand Breaks) treatment->comet gammaH2AX γH2AX Assay (Quantifies DSBs) treatment->gammaH2AX lcms LC-MS/MS (Quantifies Specific Adducts) treatment->lcms quantification Quantification of DNA Damage - % DNA in Tail - γH2AX Foci/cell - O6-MeG adducts/10^8 dG comet->quantification gammaH2AX->quantification lcms->quantification interpretation Assessment of CTM Activity - Potency (EC50) - Mechanism of Action - Resistance Mechanisms quantification->interpretation DNA_Damage_Response_Pathway cluster_repair DNA Repair Pathways cluster_outcomes Cellular Outcomes CTM This compound DNA_Alkylation DNA Alkylation (O6-MeG, N7-MeG, N3-MeA) CTM->DNA_Alkylation BER Base Excision Repair (BER) DNA_Alkylation->BER N7-MeG, N3-MeA MMR Mismatch Repair (MMR) DNA_Alkylation->MMR O6-MeG:T Mismatch MGMT MGMT (Direct Reversal) DNA_Alkylation->MGMT O6-MeG DSB DNA Double-Strand Breaks (DSBs) MMR->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence

References

Application Notes and Protocols for Preclinical Studies of Cyanotemozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide (CTZ) is a novel, third-generation alkylating agent belonging to the imidazotetrazine class of compounds, structurally related to temozolomide (TMZ). TMZ is the standard-of-care chemotherapeutic agent for glioblastoma (GBM) and anaplastic astrocytoma. The proposed mechanism of action for CTZ, similar to its parent compound, involves the methylation of DNA at the O6 and N7 positions of guanine and the N3 position of adenine, leading to DNA damage and subsequent tumor cell apoptosis. A primary mechanism of resistance to TMZ is the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes the methyl group from the O6 position of guanine. CTZ has been rationally designed to be a poor substrate for MGMT, potentially overcoming this key resistance mechanism.

These application notes provide a comprehensive framework for the preclinical evaluation of CTZ, outlining detailed protocols for in vitro and in vivo studies to assess its efficacy, mechanism of action, and preliminary safety profile. A well-structured preclinical study is crucial for advancing an oncology drug candidate toward clinical trials.

In Vitro Studies

In vitro assays are fundamental for the initial characterization of CTZ's anti-cancer activity and mechanism of action. These studies typically utilize established cancer cell lines.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of CTZ across a panel of cancer cell lines, including those with varying levels of MGMT expression and mismatch repair (MMR) proficiency.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., U87-MG [TMZ-sensitive, MGMT-negative], T98G [TMZ-resistant, MGMT-positive]) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CTZ, TMZ (as a comparator), and a vehicle control (e.g., DMSO) in culture medium. The final DMSO concentration should be maintained below 0.5%. Treat the cells with this range of concentrations for 72 hours.

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Data Presentation: IC50 Values of CTZ vs. TMZ

Cell LineMGMT StatusIC50 (µM) - CTZIC50 (µM) - TMZ
U87-MGNegative[Insert Data][Insert Data]
T98GPositive[Insert Data][Insert Data]
A172Negative[Insert Data][Insert Data]
U251

Analytical Methods for the Quantification of Cyanotemozolomide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide, also known as 8-Descarboxamido-8-cyano Temozolomide, is a derivative and known impurity of Temozolomide (TMZ), a crucial alkylating agent in the treatment of glioblastoma.[1][] Accurate quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. This document provides detailed application notes and protocols for the analytical quantification of this compound.

Important Note: As of the current literature, specific validated analytical methods for the quantification of this compound are not widely published. The following protocols are adapted from well-established and validated methods for its parent compound, Temozolomide.[3][4][5] Due to the structural similarity, these methods serve as a robust starting point. However, it is imperative that any method intended for use is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness for this compound.

I. Analytical Methodologies

The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the quantification of Temozolomide and is expected to be highly suitable for this compound.[3][5]

Quantitative Data Summary for Adapted Temozolomide HPLC-UV Methods

ParameterMethod 1Method 2
Linearity Range 0.05 - 5 µg/mL[6]0.1 - 20 µg/mL
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) 0.05 µg/mL[6]0.1 µg/mL
Accuracy (% Recovery) Within acceptable limits97.26 - 102.5 %[7]
Precision (%RSD) Within acceptable limitsIntra-batch ≤ 11.85 %, Inter-batch ≤ 10.23 %[7]

Experimental Protocol: HPLC-UV Quantification of this compound

Objective: To quantify this compound in a given sample matrix (e.g., bulk drug, plasma).

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (deionized or HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol:0.5% Acetic Acid in water (30:70, v/v)[6]

  • Flow Rate: 1.1 mL/min[6]

  • Column Temperature: 35°C[6]

  • Injection Volume: 20 µL

  • Detection Wavelength: Approximately 330 nm (A UV scan of this compound should be performed to determine the optimal wavelength).[6]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards within the expected linear range (e.g., 0.05 - 10 µg/mL).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of analytes in complex biological matrices.[8][9]

Quantitative Data Summary for Adapted Temozolomide LC-MS/MS Methods

ParameterMethod 1Method 2
Linearity Range 5 - 2000 ng/mL[9]77.66 - 19,415 ng/mL[7]
Limit of Quantification (LOQ) 5 ng/mL[9]77.66 ng/mL[7]
Accuracy (%RE) -7.48 to 4.94 %[7]Within acceptable limits
Precision (%RSD) Intra-batch ≤ 11.85 %, Inter-batch ≤ 10.23 %[7]Within acceptable limits
Extraction Recovery ~90%[9]97.26 - 102.5 %[7]

Experimental Protocol: LC-MS/MS Quantification of this compound

Objective: To achieve highly sensitive and selective quantification of this compound in biological fluids.

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., an isotopically labeled analog or a structurally similar compound like Theophylline)[9]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • C18 UPLC/HPLC column (e.g., BEH C18, 1.7 µm particle size)[9]

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Mobile Phase: 10 mM Ammonium acetate with 0.1% formic acid in water:Acetonitrile (30:70, v/v)[9]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These must be optimized for this compound and the chosen internal standard. A starting point would be to infuse a standard solution and identify the precursor ion ([M+H]+) and stable product ions. For this compound (MW 176.14), the precursor ion would be m/z 177.1.

Procedure:

  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the IS into the blank matrix (e.g., plasma).

    • For sample analysis, add the IS to the unknown samples.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation followed by centrifugation.[9]

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

II. Visualizations

Experimental Workflows

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Injection supernatant->hplc column C18 Column Separation hplc->column uv UV Detection (~330 nm) column->uv data Data Acquisition (Chromatogram) uv->data cal_curve Calibration Curve (Peak Area vs. Conc.) data->cal_curve quantify Concentration Determination cal_curve->quantify

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Plasma Sample + IS extract Liquid-Liquid Extraction (Ethyl Acetate) sample->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc UPLC/HPLC Injection reconstitute->lc separation C18 Column Separation lc->separation ms Tandem Mass Spec (ESI+, MRM) separation->ms data_acq Data Acquisition ms->data_acq cal_curve_ms Calibration Curve (Area Ratio vs. Conc.) data_acq->cal_curve_ms quant_ms Concentration Determination cal_curve_ms->quant_ms

Caption: LC-MS/MS Experimental Workflow.

Signaling Pathways

The cytotoxic effect of Temozolomide, and likely this compound, is primarily due to its ability to alkylate DNA, leading to the formation of DNA adducts.[3][4] The cellular response to this DNA damage involves several key signaling pathways.

dna_alkylation_pathway cluster_drug Drug Action cluster_dna DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome tmz This compound (Prodrug) mtic Active Metabolite tmz->mtic dna DNA mtic->dna adducts DNA Adducts (O6-MeG, N7-MeG, N3-MeA) dna->adducts mgmt MGMT (Direct Repair) adducts->mgmt O6-MeG ber BER Pathway adducts->ber N7-MeG, N3-MeA mmr MMR Pathway adducts->mmr O6-MeG Mismatch mgmt->dna Repair resistance Resistance mgmt->resistance High Expression ber->dna Repair apoptosis Apoptosis mmr->apoptosis Futile Cycle

Caption: DNA Alkylation and Repair Pathways.

Resistance to Temozolomide can emerge through the upregulation of specific survival signaling pathways.

resistance_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_outcome Cellular Response tmz Temozolomide/ This compound pi3k PI3K tmz->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor gsk3b GSK-3β (Inhibited) akt->gsk3b Inhibits proliferation Proliferation mtor->proliferation wnt Wnt Signaling wnt->gsk3b beta_catenin β-catenin (Stabilized) gsk3b->beta_catenin survival Survival beta_catenin->survival resistance_node Chemoresistance proliferation->resistance_node survival->resistance_node

Caption: Signaling Pathways in Chemoresistance.

References

Application Notes and Protocols for Cyanotemozolomide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide is a nitrile derivative and a known impurity of Temozolomide, an oral alkylating agent used in the treatment of certain brain tumors.[1][2] As a derivative of a potent antineoplastic agent, this compound requires careful handling and storage to ensure the safety of laboratory personnel and to maintain its chemical integrity for research purposes. These application notes provide comprehensive guidelines for the safe handling, storage, and preliminary experimental use of this compound powder.

Physicochemical Properties and Storage

This compound is a pale yellow to pale brown solid.[] Due to its relationship with Temozolomide, it is presumed to be sensitive to environmental conditions. Proper storage is critical to prevent degradation and maintain the purity of the compound.

Table 1: Storage and Stability of this compound Powder

ParameterRecommendationSource(s)
Storage Temperature 2-8°C (Refrigerator)[1]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[4]
Light Sensitivity Protect from light.[]
Stability Information not available. Assume limited stability in solution.

Table 2: Solubility of this compound and Related Compounds

SolventThis compound SolubilityTemozolomide Solubility (for reference)Source(s)
DMSO Sparingly soluble~5 mg/mL[2][5]
Dimethylformamide Not available~5 mg/mL[5]
Acetone Slightly solubleNot available[2]
Ethyl Acetate Slightly solubleNot available[2]
Methanol SolubleNot available[2]
PBS (pH 7.2) Not available~0.33 mg/mL[5]

Safety and Handling Precautions

As a derivative of a cytotoxic agent, this compound should be handled with extreme caution. The following guidelines are based on the safety data for Temozolomide and should be strictly adhered to.

3.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound powder to prevent skin contact, inhalation, and eye exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationaleSource(s)
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves.Prevents skin absorption of the hazardous drug. Double-gloving provides an extra layer of protection.[6][7]
Gown Disposable, long-sleeved, solid-front gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye contact with the powder.[8]
Face Protection A full-face shield should be worn in addition to goggles when there is a risk of splashing.Provides a barrier against splashes to the entire face.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device.Minimizes the risk of inhaling hazardous particles.[7]

3.2. Engineering Controls

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[4]

  • Containment: Use a powder containment hood or glove box for weighing and aliquoting the powder to prevent aerosolization.

3.3. General Handling Procedures

  • Designated Area: Designate a specific area for handling this compound and clearly label it as a hazardous drug handling area.

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[10]

  • Decontamination: Decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and vials, as hazardous waste in accordance with institutional and local regulations.[11]

3.4. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Mechanism of Action (Inferred from Temozolomide)

This compound is a derivative of Temozolomide, a DNA alkylating agent.[12] Temozolomide exerts its cytotoxic effects through its conversion to the active metabolite, monomethyl triazeno imidazole carboxamide (MTIC).[13] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[14][15] It is plausible that this compound shares a similar mechanism of action or may modulate the activity of Temozolomide.

Temozolomide_Mechanism Figure 1: Inferred Mechanism of Action of Temozolomide Temozolomide Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous conversion at physiological pH DNA_Alkylation DNA Alkylation (O6-methylguanine) MTIC->DNA_Alkylation DNA_Damage DNA Damage & Mismatch Repair DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow Figure 2: General Workflow for In Vitro Cytotoxicity Assay Start Start: Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Prepare_Compound Prepare this compound stock and dilutions Incubate1->Prepare_Compound Treat_Cells Treat cells with varying concentrations Incubate1->Treat_Cells Prepare_Compound->Treat_Cells Incubate2 Incubate (e.g., 48-72h) Treat_Cells->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data HPLC_Workflow Figure 3: General Workflow for HPLC Analysis Start Start: Prepare Mobile Phase and Standard Solutions Prepare_Sample Prepare this compound Sample Solution Start->Prepare_Sample Equilibrate_System Equilibrate HPLC System Start->Equilibrate_System Inject_Standard Inject Standard Solution(s) Equilibrate_System->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Analyze_Data Analyze Data: - Determine Retention Time - Calculate Peak Area - Assess Purity Acquire_Data->Analyze_Data

References

Application Notes and Protocols for Cyanotemozolomide as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide, a key derivative and impurity of the antineoplastic agent Temozolomide, serves as a critical reference standard in the quality control and impurity profiling of Temozolomide drug substances and products.[] Accurate and robust analytical methods are paramount for ensuring the purity, safety, and efficacy of Temozolomide. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated HPLC methods for Temozolomide and its related compounds.[2][3][4]

Temozolomide is an oral alkylating agent used in the treatment of brain cancers like glioblastoma multiforme. It is a prodrug that chemically degrades to the active compound 5-(3-methyltriazen-1-yl)-imidazo-4-carboxamide (MTIC) at physiological pH.[2] Due to the inherent instability of Temozolomide, especially in neutral to alkaline conditions, the development of stability-indicating HPLC methods is crucial.[5][6] These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, including this compound.

Data Presentation

The following tables summarize typical quantitative data for an HPLC method suitable for the analysis of Temozolomide and its impurities, including this compound. These values are derived from validated methods for Temozolomide analysis and can be considered as a starting point for the validation of a method specifically targeting this compound.

Table 1: Optimized Chromatographic Conditions

ParameterRecommended Condition
HPLC SystemAgilent 1260 series with DAD detector or equivalent[2]
ColumnACE C18 (150x4.6 mm, 5 µm) or equivalent[2]
Mobile Phase0.02 M Aqueous Acetate Buffer (pH 4.5) : Acetonitrile (90:10, v/v)[2][3]
Flow Rate0.8 mL/min[3]
Detection Wavelength254 nm or 260 nm[2][4]
Injection Volume10-30 µL[2][4]
Column Temperature30°C[2]
Run Time~10 min[4]

Table 2: Method Validation Parameters (Based on Temozolomide Analysis)

ParameterTypical Value
Linearity Range5 - 100 µg/mL[2][3]
Correlation Coefficient (r²)> 0.999[4]
Limit of Detection (LOD)~0.02 µg/mL[2][4]
Limit of Quantitation (LOQ)~0.35 µg/mL[4]
Accuracy (% Recovery)98.8 - 102.02%[2][4]
Retention Time (Temozolomide)~3.5 min[3]

Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Standard and Sample Solutions

1. Standard Stock Solution of this compound (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 15-20 minutes to ensure complete dissolution.[4]

  • This stock solution should be stored under refrigerated conditions (2-8°C) and protected from light.

2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • These solutions should be freshly prepared before each analysis.

3. Sample Preparation (for Temozolomide Drug Substance):

  • Accurately weigh a quantity of the Temozolomide drug substance and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Further dilute this solution with the mobile phase to a concentration within the working range of the method.

  • Due to the instability of Temozolomide at pH > 5, it is critical to use an acidic mobile phase (pH < 5) as the diluent to prevent degradation during sample preparation and analysis.[2][5]

HPLC Method Protocol
  • System Preparation:

    • Prepare the mobile phase as specified in Table 1. Degas the mobile phase using an ultrasonicator or vacuum filtration.[2]

    • Equilibrate the HPLC system and the C18 column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.[4]

  • Calibration Curve:

    • Inject equal volumes (e.g., 20 µL) of each working standard solution in triplicate.

    • Record the peak area for this compound at each concentration.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

  • Sample Analysis:

    • Inject the prepared sample solution in triplicate.

    • Identify the peak corresponding to this compound based on its retention time, which should be compared to the retention time of the reference standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

  • System Suitability:

    • Before starting the analysis, inject a standard solution (e.g., 10 µg/mL) at least five times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should typically be less than 2%.

    • Other system suitability parameters such as theoretical plates and tailing factor should also be monitored to ensure the performance of the chromatographic system.

Mandatory Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions calibration Generate Calibration Curve prep_standard->calibration prep_sample Prepare Temozolomide Sample Solution sample_analysis Analyze Sample prep_sample->sample_analysis system_prep System Equilibration system_prep->calibration system_prep->sample_analysis quantification Quantify this compound calibration->quantification peak_integration Peak Identification and Integration sample_analysis->peak_integration peak_integration->quantification

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship of Components in HPLC Method Development

G Figure 2: Key Components of HPLC Method Development Analyte This compound (Analyte) StationaryPhase Stationary Phase (e.g., C18 Column) Analyte->StationaryPhase Interaction MobilePhase Mobile Phase (Buffer + Organic Modifier) Analyte->MobilePhase Solubility Detector Detector (e.g., DAD/UV) Analyte->Detector Detection StationaryPhase->Detector Separation MethodValidation Method Validation StationaryPhase->MethodValidation Parameters for MobilePhase->StationaryPhase Elution MobilePhase->MethodValidation Parameters for Detector->MethodValidation Parameters for

References

Application Note & Protocol: Investigating Cyanotemozolomide (CTM) Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanotemozolomide (CTM) is a novel alkylating agent, structurally related to the widely used chemotherapeutic drug temozolomide (TMZ). Both agents exert their cytotoxic effects by methylating DNA at various positions, with the O6-methylguanine (O6-MeG) adduct being the most cytotoxic lesion. This DNA damage triggers cell cycle arrest and apoptosis in cancer cells. However, the development of drug resistance remains a significant clinical challenge, limiting the therapeutic efficacy of these agents. This document provides a comprehensive protocol for establishing and characterizing CTM-resistant cancer cell lines to facilitate the study of resistance mechanisms and the development of strategies to overcome them.

The mechanisms of resistance to TMZ are well-documented and are likely to be conserved for CTM. These primarily include:

  • DNA Repair Pathways:

    • O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from the O6 position of guanine, thus reversing the cytotoxic lesion.[1][2] High MGMT expression is a major mechanism of resistance.

    • Mismatch Repair (MMR): A deficient MMR system can lead to tolerance of O6-MeG lesions, preventing the induction of cell death.[2][3]

    • Base Excision Repair (BER): This pathway is involved in repairing other methylated DNA bases, and its upregulation can contribute to resistance.[1][4]

  • Aberrant Signaling Pathways:

    • PI3K/Akt/mTOR: This pathway is frequently dysregulated in cancer and can promote cell survival and drug resistance.[1][4]

    • Wnt/β-catenin: Activation of this pathway has been linked to TMZ resistance, potentially through the induction of stemness properties.[1][5]

    • NF-κB: This signaling pathway can upregulate the expression of survival genes, contributing to chemoresistance.[6]

  • Glioma Stem Cells (GSCs): A subpopulation of cancer cells with self-renewal and tumorigenic potential that are often inherently resistant to chemotherapy.[1]

  • Autophagy: This cellular process can either promote cell death or survival, and its role in TMZ resistance is context-dependent.[4]

This protocol will guide researchers in developing CTM-resistant cell lines and investigating the contribution of these and other potential mechanisms to the resistant phenotype.

Experimental Protocols

Development of this compound (CTM)-Resistant Cancer Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating concentrations of CTM.[7]

Materials:

  • Parental cancer cell line of interest (e.g., U87MG, A549)

  • Complete cell culture medium

  • This compound (CTM)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Determine the initial CTM concentration (IC20):

    • Seed parental cells in 96-well plates at an appropriate density.

    • Treat cells with a range of CTM concentrations for 72 hours.

    • Perform a cell viability assay to determine the dose-response curve and calculate the IC20 (the concentration that inhibits cell growth by 20%).

  • Induce CTM resistance:

    • Culture the parental cells in their complete medium containing CTM at the IC20 concentration.

    • When the cells reach 70-80% confluency, subculture them and increase the CTM concentration by a factor of 1.5 to 2.

    • Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current CTM concentration until they recover and resume proliferation.

    • Cryopreserve cells at various stages of resistance development.

  • Confirm CTM resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of CTM (e.g., 5-10 times the initial IC50 of the parental line), confirm the resistant phenotype.

    • Perform a cell viability assay on both the parental and the putative resistant cell lines with a range of CTM concentrations.

    • Calculate and compare the IC50 values. A significant increase in the IC50 value for the resistant line confirms the development of resistance.

G cluster_0 Phase 1: IC20 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Resistance Confirmation start Seed Parental Cells treat Treat with CTM Gradient start->treat assay Cell Viability Assay treat->assay calc Calculate IC20 assay->calc culture Culture with IC20 CTM calc->culture subculture Subculture & Increase CTM culture->subculture subculture->culture repeat Repeat Dose Escalation subculture->repeat compare_assay Cell Viability Assay (Parental vs. Resistant) repeat->compare_assay compare_ic50 Compare IC50 Values compare_assay->compare_ic50 confirm Resistance Confirmed compare_ic50->confirm

Caption: PI3K/Akt signaling pathway in drug resistance.

This comprehensive protocol provides a framework for researchers to systematically investigate this compound drug resistance. The generated resistant cell lines will be invaluable tools for elucidating novel resistance mechanisms, identifying biomarkers of resistance, and evaluating the efficacy of new therapeutic strategies to overcome CTM resistance in cancer.

References

Application Notes and Protocols for In Vivo Administration of Temozolomide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Information specifically pertaining to "Cyanotemozolomide" is limited in the available literature. The following application notes and protocols are based on the extensive research and established methodologies for its parent compound, Temozolomide (TMZ), a widely used alkylating agent in cancer research and treatment. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with Temozolomide in preclinical mouse models.

Temozolomide is an oral alkylating agent utilized in the treatment of brain tumors such as glioblastoma multiforme.[1] Its efficacy is attributed to its ability to methylate DNA, leading to cytotoxicity in rapidly dividing cancer cells.[1] This document provides detailed protocols for the in vivo administration of Temozolomide in mouse models of glioma, summarizes key quantitative data from preclinical studies, and illustrates relevant biological pathways and experimental workflows.

Mechanism of Action

Temozolomide is a prodrug that undergoes rapid chemical conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2] The primary cytotoxic lesion, O6-methylguanine (O6-MeG), if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leads to mismatched base pairing during DNA replication.[2] This results in DNA double-strand breaks and ultimately triggers apoptosis.[1]

Mechanism_of_Action TMZ Temozolomide (TMZ) (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Cellular DNA MTIC->DNA Methylation Methylated_DNA Methylated DNA (O6-MeG, N7-MeG, N3-MeA) MMR Mismatch Repair (MMR) System Methylated_DNA->MMR Recognition of Mismatched Pairs MGMT MGMT (DNA Repair) Methylated_DNA->MGMT Repair of O6-MeG DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Action of Temozolomide.

Quantitative Data Summary

The following tables summarize the efficacy of Temozolomide in various preclinical mouse models of glioma, as reported in the literature.

Table 1: Survival Outcomes in Temozolomide-Treated Mice

Mouse ModelTumor Cell LineTreatment RegimenMedian Survival Ratio (Treated vs. Control)Reference
Glioma Model (General)VariousNot Specified1.88 (95% CI: 1.74–2.03)[3]
U87 Xenograft (TMZ-sensitive)U87TMZ + VehicleLowest Median Survival[4]
U87 Xenograft (TMZ-sensitive)U87TMZ + SMPsExtended Survival[4]
TMZ-resistant XenograftTMZ-resistant human glioblastoma cell lineTMZ + SMPsExtended Survival[4]

Table 2: Tumor Volume Reduction in Temozolomide-Treated Mice

Mouse ModelTumor Cell LineTreatment RegimenTumor Volume Reduction (%)Reference
Glioma Model (General)VariousNot Specified50.4% (95% CI: 41.8–58.9)[3]
GL261 AllograftGL26110 mg/kg, 5 times a week (p.o.)Significant reduction from day 17[5]
High-Dose Induced GroupGL261High-Dose TMZNo significant reduction[6]
Control GroupGL261High-Dose TMZSignificant reduction[6]

Experimental Protocols

The following protocols provide detailed methodologies for the in vivo administration of Temozolomide in mouse models of glioma.

Protocol 1: Orthotopic Glioblastoma Mouse Model and Temozolomide Administration

This protocol describes the establishment of an orthotopic glioma model and subsequent treatment with Temozolomide.

Materials:

  • Glioblastoma cells (e.g., GL261 for syngeneic models, U87MG for xenografts)

  • C57BL/6 mice (for GL261) or immunodeficient mice (e.g., athymic nude mice for U87MG)

  • Temozolomide (TMZ)

  • Vehicle for TMZ (e.g., sterile saline)

  • Cell culture medium and reagents

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Standard surgical tools

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedures cluster_monitoring Monitoring & Analysis cell_culture 1. Cell Culture (e.g., GL261, U87MG) implantation 4. Orthotopic Tumor Cell Implantation cell_culture->implantation drug_prep 2. TMZ Formulation treatment 6. TMZ Administration (e.g., oral gavage) drug_prep->treatment acclimatization 3. Animal Acclimatization acclimatization->implantation randomization 5. Tumor Establishment & Animal Randomization implantation->randomization randomization->treatment tumor_monitoring 7. Tumor Growth Monitoring (Bioluminescence) treatment->tumor_monitoring health_monitoring 8. Animal Health Monitoring (Body Weight, Clinical Signs) treatment->health_monitoring endpoint 9. Endpoint Determination (Tumor size, Neurological signs) tumor_monitoring->endpoint health_monitoring->endpoint data_analysis 10. Data Analysis (Survival, Tumor Volume) endpoint->data_analysis

Experimental workflow for TMZ administration in mouse models.

Procedure:

  • Cell Preparation: Culture glioma cells to ~80% confluency. On the day of injection, harvest and resuspend the cells in sterile, serum-free medium or PBS to the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).

  • Animal Anesthesia and Surgery:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[7]

    • Secure the mouse in a stereotaxic frame.

    • Create a midline scalp incision to expose the skull.

    • Using stereotaxic coordinates, drill a small burr hole over the desired injection site (e.g., the striatum).

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the incision.

    • Provide post-operative analgesia as per IACUC guidelines.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow tumors to establish for a set period (e.g., 7-10 days).

    • Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells.

    • Once tumors are detectable, randomize mice into treatment and control groups.

  • Temozolomide Preparation and Administration:

    • Prepare a fresh solution of Temozolomide in the desired vehicle (e.g., saline) on each day of treatment.

    • Administer TMZ to the treatment group via the desired route, commonly oral gavage (p.o.). A typical dose is 10 mg/kg administered five times a week.[5]

    • Administer an equal volume of the vehicle to the control group.

  • Monitoring and Endpoint:

    • Monitor tumor growth regularly (e.g., twice weekly) via bioluminescence imaging.

    • Measure body weight and observe for clinical signs of toxicity or neurological symptoms.

    • The experimental endpoint is typically reached when mice exhibit significant weight loss, neurological deficits, or when the tumor burden reaches a predetermined size.

    • Euthanize mice according to approved institutional protocols.

  • Data Analysis:

    • Analyze tumor growth curves and calculate survival statistics (e.g., Kaplan-Meier survival analysis).

Protocol 2: Intraperitoneal Administration of Temozolomide

For some experimental designs, intraperitoneal (IP) injection may be preferred.

Procedure:

  • Drug Preparation: Prepare the Temozolomide solution as described in Protocol 1.

  • Animal Restraint: Manually restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

  • Injection: Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline. Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Dosage: A common dose for IP injection is in the range of 5-50 mg/kg.[6]

Considerations for Experimental Design

  • Mouse Strain: The choice of mouse strain is critical. Immunocompetent C57BL/6 mice are suitable for syngeneic GL261 tumors, allowing for the study of immune system interactions.[5] Immunodeficient mice are required for human xenografts like U87MG.[5]

  • TMZ Resistance: To model clinical resistance, TMZ-resistant cell lines can be developed through continuous in vivo passaging with increasing doses of the drug.[6]

  • Vehicle Selection: The pH of the drug solution should be close to neutral (~7.0) to avoid pain and tissue necrosis, especially for subcutaneous or intramuscular injections.[8]

  • Combination Therapies: Temozolomide is often evaluated in combination with other agents to overcome resistance.[4] Experimental designs should include appropriate control groups for each therapeutic agent.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for anesthesia, analgesia, and humane endpoints.[9]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyanotemozolomide (C-TMZ) Synthesis Yield Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanotemozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrile) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this crucial intermediate and impurity in the production of Temozolomide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C-TMZ) and why is its synthesis important?

A1: this compound (C-TMZ), also known as Temozolomide EP Impurity C, is a key intermediate and a known impurity in the synthesis of the anticancer drug Temozolomide.[4][5][6] Its controlled synthesis is crucial for producing high-purity Temozolomide and for use as a reference standard in analytical method development and quality control.[4]

Q2: What is the general synthetic route for C-TMZ?

A2: While specific, detailed protocols for the direct synthesis of C-TMZ are not widely published, the synthesis of the related compound, Temozolomide, and other imidazotetrazines provides strong clues. The common pathway involves the reaction of 5-diazoimidazole-4-carboxamide with an isocyanate. For C-TMZ, a plausible route involves the reaction of 5-diazoimidazole-4-carboxamide with a cyanating agent. Another potential, though less direct route, could involve the construction of the imidazole ring already bearing the nitrile group, followed by the formation of the tetrazine ring.

Q3: What are the critical parameters affecting the yield of imidazotetrazine synthesis?

A3: The synthesis of imidazotetrazines is sensitive to several factors:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the diazoimidazole precursor, can lead to significant side reactions and lower yields.

  • Reaction Temperature: The stability of the diazo intermediate is a critical factor. These reactions are often carried out at low temperatures (0-5°C) to prevent decomposition.[7]

  • pH and Moisture: Imidazotetrazines can be sensitive to both acidic and basic conditions, as well as moisture. The reaction should be carried out under anhydrous conditions, and the pH should be carefully controlled.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous aprotic solvents are generally preferred.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion without significant degradation of the product.

Troubleshooting Guide: Low Synthesis Yield

Low yield is a common issue in the synthesis of complex heterocyclic compounds like C-TMZ. The following guide provides a systematic approach to identifying and resolving potential problems.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degradation of 5-diazoimidazole-4-carboxamide The diazoimidazole precursor is known to be unstable, especially when dissolved and exposed to light or heat.[2] Ensure it is freshly prepared and used immediately. Store it in the dark and at low temperatures.
Inactive Cyanating Agent Verify the purity and reactivity of your cyanating agent. If using a reagent like cyanogen bromide, ensure it has not hydrolyzed.
Suboptimal Reaction Temperature If the reaction is too cold, the activation energy barrier may not be overcome. If it's too warm, the diazo intermediate may decompose. Experiment with a narrow temperature range (e.g., -5°C to 5°C) to find the optimum.
Presence of Moisture Water can react with the starting materials and intermediates. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Byproducts
Potential Cause Troubleshooting Steps
Side reactions of the diazo group The diazo group is highly reactive and can participate in various side reactions. Minimizing reaction time and maintaining a low temperature can help suppress these.
Reaction with solvent If the solvent is not inert, it may react with the starting materials or intermediates. Choose a non-reactive, aprotic solvent.
Impure starting materials Impurities in the starting materials can lead to a cascade of side reactions. Purify all starting materials before use.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
High polarity of C-TMZ C-TMZ is a polar molecule, which can make it challenging to purify using standard silica gel chromatography. Consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Product streaking on TLC/column This is common for polar, basic compounds on silica gel. Adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve peak shape.[8]
Co-elution with impurities If byproducts have similar polarity to C-TMZ, separation can be difficult. Optimize your chromatographic conditions by trying different solvent systems and gradients. Preparative HPLC may be necessary for high purity.

Experimental Protocols

Key Experiment: Synthesis of 5-Diazoimidazole-4-carboxamide (Precursor)

This procedure is adapted from the well-established synthesis of this key precursor.[7]

Materials:

  • 5-Aminoimidazole-4-carboxamide hydrochloride

  • Sodium nitrite

  • Hydrochloric acid

  • Deionized water

  • Ice

Procedure:

  • Dissolve 5-aminoimidazole-4-carboxamide hydrochloride in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • The resulting precipitate of 5-diazoimidazole-4-carboxamide should be filtered, washed with cold water, and used immediately in the next step.

Key Experiment: Synthesis of this compound (C-TMZ) (Hypothetical Route)

This proposed method is based on the reaction of a diazoimidazole with a cyanating agent and requires careful optimization and safety assessment.

Materials:

  • Freshly prepared 5-Diazoimidazole-4-carboxamide

  • Cyanogen bromide (or other suitable cyanating agent)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the freshly prepared 5-diazoimidazole-4-carboxamide in the anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0-5°C.

  • Slowly add a solution of the cyanating agent in the same anhydrous solvent.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture may require an aqueous workup to remove inorganic salts.

  • The crude product should be extracted into an organic solvent, dried, and concentrated.

  • Purify the crude C-TMZ using an appropriate chromatographic technique (e.g., reversed-phase flash chromatography).

Data Presentation

Table 1: Troubleshooting Summary for Low C-TMZ Yield

IssuePotential CauseRecommended Action
Low Conversion Inactive reagents, low temperatureCheck reagent purity, gradually increase reaction temperature
Product Degradation High temperature, prolonged reaction timeMaintain low temperature, monitor reaction and stop when complete
Byproduct Formation Impure starting materials, side reactionsPurify starting materials, optimize reaction conditions
Purification Loss Inappropriate chromatographyUse reversed-phase or HILIC, consider basic modifiers

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting C-TMZ Synthesis Yield start Low Yield Observed check_reagents Verify Starting Material Purity and Reactivity start->check_reagents check_conditions Evaluate Reaction Conditions (T, t, solvent) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup sub_reagents1 Degraded Precursor? check_reagents->sub_reagents1 sub_reagents2 Inactive Cyanating Agent? check_reagents->sub_reagents2 sub_conditions1 Temperature Too High/Low? check_conditions->sub_conditions1 sub_conditions2 Presence of Moisture? check_conditions->sub_conditions2 sub_workup1 Product Degradation during Purification? check_workup->sub_workup1 sub_workup2 Inefficient Extraction or Chromatography? check_workup->sub_workup2 solution1 Use Fresh Precursor sub_reagents1->solution1 solution2 Optimize Temperature sub_conditions1->solution2 solution3 Use Anhydrous Conditions sub_conditions2->solution3 solution4 Modify Purification Method sub_workup1->solution4 sub_workup2->solution4

Caption: A flowchart for systematically troubleshooting low yield issues in this compound synthesis.

Hypothetical Synthesis Pathway

SynthesisPathway Hypothetical Synthesis of C-TMZ cluster_side_reactions Potential Side Reactions start 5-Aminoimidazole-4-carboxamide reagent1 NaNO2, HCl (0-5 °C) start->reagent1 intermediate 5-Diazoimidazole-4-carboxamide reagent2 Cyanating Agent (e.g., BrCN) intermediate->reagent2 decomposition Decomposition of Diazo Intermediate intermediate->decomposition product This compound (C-TMZ) hydrolysis Hydrolysis of C-TMZ product->hydrolysis reagent1->intermediate reagent2->product

Caption: A simplified diagram of a plausible synthetic route to this compound and potential side reactions.

References

Optimizing Cyanotemozolomide (C-TMZ) Stability for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanotemozolomide (C-TMZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of C-TMZ in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, ensuring the reliability and reproducibility of your results.

Disclaimer: Information regarding this compound (C-TMZ) is limited. The following guidance is based on the well-documented properties of its parent compound, temozolomide (TMZ). C-TMZ is expected to share similar stability characteristics, but it is crucial to validate these parameters for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C-TMZ) and how does it relate to temozolomide (TMZ)?

A1: this compound (C-TMZ) is an analogue of temozolomide (TMZ), an oral alkylating agent used in the treatment of certain brain cancers, such as glioblastoma multiforme. Like TMZ, C-TMZ is a prodrug that undergoes chemical conversion to an active metabolite. This active form then exerts its cytotoxic effects by methylating DNA. The "cyano" modification may alter its chemical properties, such as stability and cell permeability, but it is presumed to follow a similar mechanism of action to TMZ.

Q2: What are the critical factors affecting C-TMZ stability in in vitro assays?

A2: Based on the behavior of TMZ, the primary factor affecting C-TMZ stability is pH . The compound is significantly more stable in acidic conditions (pH < 4) and undergoes rapid degradation in neutral to alkaline environments (pH ≥ 7).[1][2] Temperature and the choice of solvent also play crucial roles in its stability.

Q3: How should I prepare and store C-TMZ stock solutions?

A3: For in vitro experiments, it is recommended to prepare a stock solution of C-TMZ in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). To minimize degradation, prepare fresh solutions before each experiment. For short-term storage, keep the stock solution at -80°C. Avoid repeated freeze-thaw cycles. When diluting the stock solution into aqueous cell culture media, do so immediately before adding it to the cells to minimize the time the compound spends in a neutral pH environment.

Q4: My C-TMZ treatment shows inconsistent or no effect. What are the possible reasons?

A4: Inconsistent or absent effects can stem from several factors:

  • Compound Degradation: C-TMZ may have degraded in the cell culture medium before it could exert its effect. Ensure rapid addition to cells after dilution.

  • Incorrect Concentration: Verify the calculations for your serial dilutions.

  • Cell Line Sensitivity: The cell line you are using may be resistant to C-TMZ.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and mask the effect of the compound. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, inconsistent compound concentration, or edge effects in the plate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and mix the diluted compound thoroughly. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No observable cytotoxic effect C-TMZ degradation, low compound concentration, or cell line resistance.Prepare fresh C-TMZ dilutions immediately before use. Perform a dose-response curve with a wider concentration range. If resistance is suspected, consider using a positive control known to induce cell death in your cell line.
Precipitation of C-TMZ in culture medium Low solubility of C-TMZ in aqueous media.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but remains non-toxic to the cells. Gentle vortexing during dilution may help.
Unexpected cell morphology changes Off-target effects at high concentrations or contamination.Use the lowest effective concentration determined from your dose-response experiments. Regularly check your cell cultures for any signs of contamination.

Quantitative Data on Stability

The following tables summarize the stability data for temozolomide (TMZ), which can be used as a proxy for estimating the stability of C-TMZ.

Table 1: pH-Dependent Stability of Temozolomide

pHStabilityObservations
< 4HighRelatively stable.[1][2]
7LowStarts to decompose within 5 minutes.[1][2]
> 7Very LowRapidly decomposes; completely decomposed at pH 9 within 30 minutes.[1][2]

Table 2: Temperature-Dependent Stability of Temozolomide Solution (2.5 mg/mL)

TemperatureTime to 10% DegradationHalf-life
Room Temperature (22°C)9 days[3]65 days[3]
Refrigerated (5°C)Precipitation observed within 24 hours[3]Not applicable due to precipitation[3]

Table 3: Temperature-Dependent Stability of Temozolomide Solution (1.25 mg/mL)

TemperatureTime to 10% DegradationHalf-life
Refrigerated (5°C)13 weeks[3]87 weeks[3]

Experimental Protocols

Protocol 1: Preparation of C-TMZ for In Vitro Assays
  • Stock Solution Preparation:

    • Allow the C-TMZ solid to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Working Solution Preparation:

    • Immediately before treating the cells, thaw a single aliquot of the C-TMZ stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Mix each dilution well by gentle pipetting.

    • Add the working solutions to the cell culture plates without delay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of C-TMZ working solutions as described in Protocol 1.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the C-TMZ working solutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Degradation Pathway of Temozolomide (and presumed for C-TMZ)

G cluster_0 Physiological Conditions (pH ≥ 7) cluster_1 Cellular Target CTMZ This compound (C-TMZ) (Prodrug) MTIC Active Metabolite (e.g., C-MTIC) CTMZ->MTIC Spontaneous Hydrolysis AIC Inactive Metabolite (e.g., C-AIC) MTIC->AIC Methyl Methyldiazonium Ion (Alkylating Agent) MTIC->Methyl DNA DNA Methyl->DNA Methylation (Guanine O6, N7) Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Presumed degradation pathway of C-TMZ under physiological pH.

Experimental Workflow for C-TMZ In Vitro Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare C-TMZ Stock in DMSO Dilute Dilute to Working Concentration in Medium Stock->Dilute Treat Treat Cells Immediately Dilute->Treat Seed Seed Cells Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze

Caption: General workflow for conducting in vitro assays with C-TMZ.

Troubleshooting Logic for Poor C-TMZ Efficacy

G Start Poor or Inconsistent C-TMZ Efficacy Check_Prep Review C-TMZ Preparation Protocol Start->Check_Prep Check_Conc Verify Concentration and Dilutions Check_Prep->Check_Conc Protocol OK Sol_Fresh Action: Use freshly prepared solutions Check_Prep->Sol_Fresh Issues Found Check_Time Was there a delay between dilution and cell treatment? Check_Conc->Check_Time Concentration OK Sol_Recalc Action: Recalculate dilutions Check_Conc->Sol_Recalc Error Found Check_Cells Consider Cell Line Resistance Check_Time->Check_Cells No Delay Sol_Immediate Action: Add to cells immediately after dilution Check_Time->Sol_Immediate Yes Sol_Dose Action: Perform wider dose-response Check_Cells->Sol_Dose Possible Sol_Control Action: Use a different positive control Check_Cells->Sol_Control Likely

Caption: A logical guide for troubleshooting suboptimal C-TMZ results.

References

Technical Support Center: Cyanotemozolomide Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Cyanotemozolomide degradation products.

Troubleshooting Guide

Researchers may encounter several issues during the analysis of this compound stability and degradation. This guide provides a systematic approach to identifying and resolving common problems.

Diagram: Troubleshooting Workflow for this compound Degradation Analysis

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Degradation Hypothesis cluster_3 Confirmation cluster_4 Resolution Unexpected peaks in chromatogram Unexpected peaks in chromatogram Verify analytical method Verify analytical method Unexpected peaks in chromatogram->Verify analytical method Loss of parent compound Loss of parent compound Check sample handling and storage Check sample handling and storage Loss of parent compound->Check sample handling and storage Consider hydrolytic degradation Consider hydrolytic degradation Verify analytical method->Consider hydrolytic degradation Review experimental conditions Review experimental conditions Check sample handling and storage->Review experimental conditions Review experimental conditions->Consider hydrolytic degradation LC-MS/MS for mass identification LC-MS/MS for mass identification Consider hydrolytic degradation->LC-MS/MS for mass identification Evaluate potential for ring opening Evaluate potential for ring opening Evaluate potential for ring opening->LC-MS/MS for mass identification Use reference standards Use reference standards LC-MS/MS for mass identification->Use reference standards Forced degradation studies Forced degradation studies Use reference standards->Forced degradation studies Method optimization Method optimization Forced degradation studies->Method optimization Refined experimental design Refined experimental design Method optimization->Refined experimental design

Caption: Troubleshooting workflow for identifying this compound degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Temozolomide?

This compound, also known as 8-Descarboxamido-8-cyano Temozolomide, is a chemical intermediate and a known impurity in the synthesis of Temozolomide.[1][][3] It shares the core imidazotetrazine structure of Temozolomide but has a cyano (-C≡N) group at the 8-position instead of a carboxamide (-CONH₂) group.

Q2: What are the expected degradation products of this compound?

Based on the chemical structure of this compound and the known reactivity of nitriles, the primary degradation pathway is expected to be hydrolysis of the cyano group.[4][5][6]

  • Under acidic conditions: The cyano group is expected to hydrolyze to a carboxylic acid, forming Temozolomide Acid (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][][3][4]tetrazine-8-carboxylic acid).

  • Under basic conditions: The hydrolysis of the cyano group can lead to the formation of Temozolomide (by conversion to a carboxamide) or the corresponding carboxylate salt of Temozolomide Acid.[4][5]

Similar to Temozolomide, degradation of the imidazotetrazine ring can also occur, leading to highly unstable intermediates like 5-(3-methyltriazen-1-yl)imidazole-4-carbonitrile (cyano-MTIC), which would further degrade to 5-aminoimidazole-4-carbonitrile (cyano-AIC).

Diagram: Putative Degradation Pathway of this compound

This compound Degradation This compound This compound Temozolomide_Acid Temozolomide Acid This compound->Temozolomide_Acid Acidic Hydrolysis Temozolomide Temozolomide This compound->Temozolomide Basic Hydrolysis (milder conditions) Cyano_MTIC Cyano-MTIC (unstable intermediate) This compound->Cyano_MTIC Ring Opening Cyano_AIC Cyano-AIC Cyano_MTIC->Cyano_AIC

Caption: Proposed degradation pathways of this compound.

Q3: My chromatogram shows a new peak when analyzing this compound. How can I identify it?

If you observe an unexpected peak, follow these steps:

  • Mass Spectrometry: The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the mass-to-charge ratio (m/z) of the unknown peak.

  • Compare with Expected Masses: Compare the observed mass with the theoretical masses of potential degradation products (see table below).

  • Reference Standards: If available, inject reference standards of potential impurities or degradation products (e.g., Temozolomide, Temozolomide Acid) to compare retention times and mass spectra.

  • Forced Degradation: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This can help to intentionally generate the degradation products and confirm their identity.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₄N₆O176.14
TemozolomideC₆H₆N₆O₂194.15
Temozolomide AcidC₆H₅N₅O₃195.14
Cyano-MTICC₆H₆N₈178.17
Cyano-AICC₅H₅N₅135.13

Experimental Protocols

Protocol 1: Stability Study of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in different pH solutions.

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 2, 7, and 9). Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the degradation by adding a suitable reagent (e.g., acid for basic samples, or dilution in mobile phase) and store at a low temperature (e.g., -20°C) until analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 315 nm, requires optimization) or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This method is a starting point and may require optimization for specific applications and equipment.

References

Technical Support Center: Enhancing Cyanotemozolomide Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanotemozolomide (C-TMZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vitro experiments, with a focus on improving the solubility of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Based on available chemical properties, this compound is sparingly soluble in Dimethyl Sulfoxide (DMSO).[1] For cell culture applications, preparing a concentrated stock solution in high-purity, sterile DMSO is the recommended starting point.

Q2: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Several strategies can be employed to mitigate this:

  • Optimize the dilution process: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Use a serum-containing medium for dilution: If your experimental design allows, performing the initial dilution in a medium containing Fetal Bovine Serum (FBS) can help improve the solubility of hydrophobic compounds.

  • Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most common and recommended solvent, preliminary data suggests slight solubility in acetone, ethyl acetate, and methanol.[1] However, the compatibility of these solvents with cell culture is generally lower than DMSO. If you must use an alternative solvent, it is essential to conduct thorough vehicle control studies to assess potential toxicity.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a structured approach to resolving common solubility problems with this compound in cell culture.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to media. Poor aqueous solubility and localized high concentration. Pre-warm the media to 37°C. Add the DMSO stock solution slowly and dropwise while gently vortexing the media to facilitate rapid dispersal. Consider a serial dilution approach.
Media becomes cloudy over time in the incubator. Compound instability or interaction with media components. Assess the stability of this compound in your specific cell culture medium over the duration of your experiment. Some media components can interact with the compound, leading to precipitation.
Inconsistent experimental results. Variable compound concentration due to precipitation. Visually inspect your culture plates for any signs of precipitation before and during the experiment. If precipitation is observed, the effective concentration of the compound is altered, leading to unreliable data.
Cell toxicity observed even at low concentrations. High final DMSO concentration. Perform a DMSO dose-response experiment on your cells to determine the maximum non-toxic concentration. Ensure your final DMSO concentration is below this threshold.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into the cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • To minimize precipitation, add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the tube. This ensures rapid and uniform mixing.

  • Perform serial dilutions in the pre-warmed medium to achieve the final desired concentrations for your experiment.

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your highest this compound concentration.

Visualizing Experimental Workflow and Decision Making

The following diagrams illustrate key processes for handling this compound in cell culture.

G cluster_0 Preparation of this compound Stock Solution weigh Weigh C-TMZ Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume for 10 mM dissolve Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.

G start Precipitate Observed in Cell Culture Medium? check_dilution Was the dilution performed in pre-warmed media with gentle agitation? start->check_dilution check_dmso Is the final DMSO concentration >0.5% or toxic to cells? check_dilution->check_dmso No solution_dilution Optimize Dilution: - Pre-warm media to 37°C - Add stock dropwise - Vortex gently check_dilution->solution_dilution Yes check_concentration Is the final C-TMZ concentration high? check_dmso->check_concentration No solution_dmso Reduce final DMSO concentration. Perform vehicle control. check_dmso->solution_dmso Yes solution_concentration Lower the final working concentration of C-TMZ. check_concentration->solution_concentration Yes end Solubility Issue Resolved check_concentration->end No solution_dilution->end solution_dmso->end solution_concentration->end

Caption: Troubleshooting decision tree for this compound precipitation in cell culture.

References

Overcoming poor reproducibility in Cyanotemozolomide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in experiments involving Cyanotemozolomide. Given that this compound is a close analog of the well-characterized chemotherapeutic agent Temozolomide (TMZ), much of the guidance is based on the established knowledge of TMZ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Temozolomide?

This compound is understood to be a cyano-derivative of Temozolomide, sometimes referred to as "Temozolomide Cyano Impurity."[1] Like Temozolomide, it is an alkylating agent designed to introduce methyl groups into DNA, leading to cytotoxicity in rapidly dividing cells.[2][3][4] Its structural similarity to Temozolomide suggests a comparable mechanism of action.

Q2: What is the proposed mechanism of action for this compound?

Based on the mechanism of Temozolomide, this compound likely functions as a prodrug that undergoes spontaneous chemical conversion under physiological conditions to an active methyldiazonium cation. This cation then transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[3] This DNA methylation triggers mismatch repair pathways and ultimately leads to apoptosis.

Q3: Why am I seeing significant variability in my experimental results?

Poor reproducibility in experiments with alkylating agents like this compound can stem from several factors, including:

  • Compound Instability: These molecules can be sensitive to temperature, pH, and light.

  • Inconsistent Drug Preparation: Errors in weighing, dissolving, or diluting the compound can lead to significant concentration differences.

  • Cell Culture Conditions: Variations in cell passage number, density, and metabolic state can alter cellular responses.

  • Assay Performance: Technical variability in assays used to measure cell viability, apoptosis, or other endpoints.

Q4: How should I prepare and store this compound stock solutions?

While specific data for this compound is limited, based on its parent compound Temozolomide, the following practices are recommended:

  • Solvent: Use a high-quality, anhydrous solvent like DMSO for initial stock solutions.

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.

Troubleshooting Guide

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
Potential Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock.Temozolomide, a related compound, is known to be unstable at 25°C, with significant degradation observed within days.[5]
Inaccurate Drug Concentration Calibrate pipettes and balances regularly. Ensure complete dissolution of the compound in the solvent before further dilution.Small errors in initial measurements can lead to large variations in final concentrations.
Variable Cell Seeding Density Use a cell counter to ensure consistent cell numbers are seeded for each experiment. Allow cells to adhere and resume logarithmic growth before adding the drug.Cell density can affect drug efficacy and the rate of cell proliferation.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experimental conditions, or fill them with sterile media to maintain humidity.Evaporation from outer wells can concentrate the drug and affect cell growth.
Issue 2: Variable Results in Mechanistic Studies (e.g., Western Blotting, Flow Cytometry)
Potential Cause Troubleshooting Step Rationale
Inconsistent Drug Exposure Time Use a precise timer for drug incubation periods. Stagger the addition of the drug to different plates if necessary to ensure accurate timing.The cellular response to DNA alkylating agents is time-dependent.
Cell Cycle Synchronization Consider synchronizing cells at a specific phase of the cell cycle before drug treatment.The cytotoxic effects of many DNA-damaging agents are cell cycle-dependent.
Variable Protein Extraction/Sample Preparation Standardize all sample preparation steps, including lysis buffer composition, incubation times, and centrifugation speeds.Inconsistent sample handling can lead to variability in protein yield and quality.
Antibody Performance Validate primary antibodies for specificity and optimal dilution. Use fresh secondary antibodies.Poor antibody performance is a common source of non-reproducible results in immunoassays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure:

    • Equilibrate this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes.

    • Store the aliquots at -80°C.

    • For experiments, thaw a single aliquot and dilute to the final working concentration in pre-warmed cell culture medium immediately before use.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials: 96-well plates, appropriate cell line, complete culture medium, this compound working solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by this compound, based on the known effects of Temozolomide. Temozolomide has been shown to activate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which can contribute to chemoresistance.[6]

G TMZ This compound (TMZ analog) DNA_Damage DNA Methylation (O6-MeG, N7-MeG, N3-MeA) TMZ->DNA_Damage PI3K PI3K TMZ->PI3K Activates MMR Mismatch Repair (MMR) DNA_Damage->MMR Apoptosis Apoptosis MMR->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Wnt Wnt/β-catenin Pathway Akt->Wnt Chemoresistance Chemoresistance mTOR->Chemoresistance Wnt->Chemoresistance

Caption: Proposed signaling pathways affected by this compound.

Experimental Workflow

This diagram outlines a standardized workflow for a typical in vitro experiment with this compound to improve reproducibility.

G Start Start Cell_Culture 1. Standardize Cell Culture Start->Cell_Culture Drug_Prep 2. Prepare Fresh Drug Dilutions Cell_Culture->Drug_Prep Treatment 3. Consistent Drug Treatment Drug_Prep->Treatment Assay 4. Standardized Assay Protocol Treatment->Assay Data_Analysis 5. Consistent Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: Standardized workflow for in vitro this compound experiments.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting poor reproducibility.

G Start Poor Reproducibility Observed Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Verify Cell Health & Consistency Start->Check_Cells Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Cells_OK Cells Consistent? Check_Cells->Cells_OK Revise_Reagents Revise Reagent Handling Reagents_OK->Revise_Reagents No Resolved Issue Resolved Reagents_OK->Resolved Yes Revise_Protocol Standardize Protocol Protocol_OK->Revise_Protocol No Protocol_OK->Resolved Yes Revise_Cells Optimize Cell Culture Cells_OK->Revise_Cells No Cells_OK->Resolved Yes

Caption: A logical approach to troubleshooting reproducibility issues.

References

Technical Support Center: Large-Scale Synthesis of Cyanotemozolomide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Cyanotemozolomide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions encountered during the scaled-up production of this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up synthesis. What are the potential causes and how can we optimize the reaction for a better yield?

Answer:

Low yields in the large-scale synthesis of this compound can stem from several factors, often related to the inherent reactivity of the imidazotetrazine ring system and the specific reaction conditions. Here is a breakdown of potential causes and solutions:

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Incomplete Dehydration of Temozolomide The synthesis of this compound often involves the dehydration of Temozolomide. Ensure the complete removal of water from the starting material and solvents. Use of excess dehydrating agent (e.g., thionyl chloride) may be necessary, but requires careful optimization to avoid side reactions. Monitor the reaction progress using in-process controls like HPLC to determine the optimal reaction endpoint.[1]
Side Reactions and Impurity Formation The imidazotetrazine ring is susceptible to nucleophilic attack.[1] Side reactions can lead to the formation of various impurities, consuming starting material and reducing the yield of the desired product. Maintain stringent temperature control to minimize side reactions. A detailed analysis of the impurity profile can help in identifying and mitigating specific side reactions.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For the dehydration of Temozolomide using thionyl chloride in DMF, a temperature of 60°C has been reported for successful synthesis on a smaller scale.[1] For large-scale synthesis, ensure uniform heating of the reaction mixture to avoid localized overheating which can lead to degradation.
Purity of Starting Materials The purity of the starting Temozolomide is crucial. Impurities in the starting material can interfere with the reaction and lead to the formation of by-products. Ensure that the Temozolomide used is of high purity (>99.5%).[2][3]
Inefficient Mixing in Large Reactors Poor mixing can lead to localized concentration gradients and temperature differences, resulting in incomplete reactions and increased side product formation. Optimize the stirring speed and consider the use of baffles in the reactor to ensure a homogenous reaction mixture.

Experimental Protocol: Synthesis of this compound via Dehydration of Temozolomide [1]

This protocol is based on a literature procedure and may require optimization for large-scale synthesis.

Materials:

  • Temozolomide (1a)

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Water

  • Aqueous acetone

Procedure:

  • Suspend Temozolomide (0.5 g) in DMF (5 mL) in a suitable reaction vessel.

  • Add thionyl chloride (0.2 mL) to the stirred suspension.

  • Heat the mixture and maintain it at 60°C for 5 hours.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Quench the reaction mixture with water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from aqueous acetone to yield 8-Cyano-3-methylimidazo[5,1-d]-1,2,3,5-tetrazine-4(3H)-one (this compound) (7a).

DOT Script for Synthesis Workflow:

G Synthesis of this compound A Temozolomide in DMF B Add Thionyl Chloride A->B C Heat at 60°C for 5h B->C D Concentrate in vacuo C->D E Quench with Water D->E F Collect Precipitate E->F G Recrystallize from Aqueous Acetone F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Issue 2: Challenges in Purification and Isolation of this compound

Question: We are facing difficulties in obtaining high-purity this compound on a large scale. What are the recommended purification strategies?

Answer:

Purification of this compound at an industrial scale requires a robust strategy to remove unreacted starting materials, reagents, and side products.

Potential Challenges & Recommended Solutions

Potential ChallengeRecommended Solution
Co-precipitation of Impurities During crystallization, impurities may co-precipitate with this compound, leading to lower purity. Optimize the crystallization conditions, including the choice of solvent, cooling rate, and seeding, to enhance the selectivity of the crystallization process. A multi-step purification process involving initial precipitation followed by recrystallization from a different solvent system can be effective.
Residual Dehydrating Agent Residual thionyl chloride can be difficult to remove and can affect the stability and purity of the final product. Thoroughly quench the reaction mixture and consider a wash step with a suitable aqueous solution to remove any remaining acidic impurities.
Formation of Closely Related Impurities The synthesis may yield impurities with similar physicochemical properties to this compound, making separation by simple crystallization challenging. In such cases, preparative chromatography may be necessary. However, for large-scale production, optimizing the reaction conditions to minimize the formation of these impurities is the preferred approach.
Handling of the Final Product Ensure that the isolated this compound is properly dried to remove residual solvents, which can affect its stability and handling properties. Vacuum drying at a controlled temperature is recommended.

DOT Script for Purification Workflow:

G Purification Workflow for this compound A Crude this compound Precipitate B Wash with Aqueous Solution A->B C Recrystallization from Aqueous Acetone B->C D Filtration and Washing C->D E Vacuum Drying D->E F High-Purity this compound E->F

Caption: Generalized purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale synthesis important?

A1: this compound, also known as 8-Descarboxamido-8-cyano Temozolomide, is a key intermediate in an improved synthesis of the anticancer drug Temozolomide.[4][5] Its large-scale synthesis is important for the efficient and safer production of Temozolomide, as it can be hydrolyzed to the active pharmaceutical ingredient.[6]

Q2: What are the main safety precautions to consider during the large-scale synthesis of this compound?

A2: The synthesis of this compound involves hazardous reagents like thionyl chloride, which is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood. For large-scale operations, a closed-system transfer of reagents is recommended to minimize exposure.

Q3: How can we monitor the progress of the this compound synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for monitoring the reaction progress. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (Temozolomide) and the formation of the product (this compound). This allows for the determination of the optimal reaction time and helps in minimizing the formation of degradation products.

Q4: What are the critical process parameters to control during the scale-up of this compound synthesis?

A4: The most critical process parameters to control are:

  • Temperature: To control reaction kinetics and minimize side reactions.

  • Reagent Stoichiometry: Precise control over the amount of dehydrating agent is crucial for driving the reaction to completion without excessive side product formation.

  • Mixing Efficiency: To ensure homogeneity and consistent reaction conditions throughout the reactor.

  • Reaction Time: To maximize product yield and minimize degradation.

Q5: What is the expected purity of this compound produced on a large scale?

A5: For use as a pharmaceutical intermediate, the purity of this compound should be high, typically above 98%.[7] Achieving this purity on a large scale depends on a well-optimized synthesis and purification process.

DOT Script for Logical Relationship:

G Key Considerations in Large-Scale Synthesis A Large-Scale Synthesis of this compound B Process Safety A->B C Reaction Monitoring (HPLC) A->C D Critical Process Parameters A->D E Product Purity (>98%) A->E

Caption: Interrelated factors in the large-scale synthesis of this compound.

References

Technical Support Center: Cyanotemozolomide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and handling stock solutions of Cyanotemozolomide, with a focus on preventing precipitation.

Disclaimer: this compound is a derivative of Temozolomide (TMZ). Due to limited published data on this compound's solubility and stability, much of the guidance provided is based on the well-documented properties of the parent compound, Temozolomide. Researchers should consider this information as a starting point and may need to optimize conditions specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its parent compound, Temozolomide, to achieve high concentration stock solutions.[1][2] Qualitative data suggests this compound is sparingly soluble in DMSO and slightly soluble in acetone, ethyl acetate, and methanol. For its parent compound, Temozolomide, quantitative solubility data is available and indicates the highest solubility in DMSO.[3][4]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: While specific stability data for this compound is limited, stock solutions of the related compound, Temozolomide, in anhydrous DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Aqueous solutions of Temozolomide are not recommended for storage for more than one day.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the parent compound, Temozolomide, is highly pH-dependent. It is significantly more stable in acidic conditions (pH < 5) and undergoes rapid hydrolysis at neutral or alkaline pH (pH > 7).[6][7][8] It is crucial to consider the pH of any aqueous buffers or media used for dilutions to prevent degradation of the compound.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution in aqueous buffers is generally not recommended for achieving high-concentration stock solutions due to low solubility. The parent compound, Temozolomide, has a very limited solubility in PBS (approximately 0.33 mg/mL).[1][2] To prepare working solutions in aqueous media, it is best to first dissolve the compound in DMSO and then dilute this stock solution into the desired buffer.

Troubleshooting Guide: Preventing Precipitation

Precipitation is a common issue when working with sparingly soluble compounds like this compound, especially when diluting a high-concentration organic stock solution into an aqueous medium.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous media. The compound's solubility limit in the final aqueous solution is exceeded. The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration: The most straightforward solution is to prepare a more dilute working solution. 2. Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible is ideal for cell-based assays (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 3. Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock solution slowly and incrementally while vortexing.[9] 4. Use of a surfactant or co-solvent: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility.[5]
Cloudiness or precipitation in the DMSO stock solution over time. The DMSO may have absorbed moisture, which can decrease the solubility of the compound. The storage temperature may be too high.1. Use anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO.[10] 2. Proper Storage: Store the DMSO stock solution in a tightly sealed container at -20°C or -80°C, and minimize its exposure to ambient air.
Inconsistent results between experiments. The compound may be degrading in the working solution due to pH instability.1. Prepare fresh working solutions: Due to the pH-dependent stability, it is recommended to prepare fresh dilutions in aqueous media for each experiment and use them immediately.[1] 2. Use an acidic buffer: If compatible with your experimental system, using a slightly acidic buffer (pH < 5) for dilution can enhance the stability of the compound.[6][7]

Data Presentation

Table 1: Solubility Profile of this compound and its Parent Compound, Temozolomide.

CompoundSolventSolubility
This compound DMSOSparingly Soluble[11]
AcetoneSlightly Soluble[11]
Ethyl AcetateSlightly Soluble[11]
MethanolSlightly Soluble[11]
Temozolomide DMSOup to 39 mg/mL (~200 mM)[10]
Water2.86 - 7 mg/mL[5][10]
PBS (pH 7.2)~0.33 mg/mL[1][2]
EthanolInsoluble to slightly soluble (0.4-0.6 mg/mL)[10][12]
PEG-400Soluble[4]
Ethyl AcetateSlightly Soluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is based on the established methods for the parent compound, Temozolomide, and should be adapted as necessary for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For a 10 mM stock solution, this would be 1.7614 mg for 1 mL of solvent (Molecular Weight of this compound = 176.14 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution if necessary.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Visualizations

G cluster_0 Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a this compound stock solution.

G cluster_1 Troubleshooting Precipitation precipitation Precipitation Observed? check_concentration Is the final concentration too high? precipitation->check_concentration Yes solution_clear Solution is Clear precipitation->solution_clear No check_dmso Is the final DMSO % too low? check_concentration->check_dmso No reduce_concentration Action: Reduce final concentration check_concentration->reduce_concentration Yes check_dilution Was the dilution performed too quickly? check_dmso->check_dilution No increase_dmso Action: Increase final DMSO % (with vehicle control) check_dmso->increase_dmso Yes slow_dilution Action: Perform stepwise dilution with vortexing check_dilution->slow_dilution Yes

Caption: Logical workflow for troubleshooting precipitation of this compound.

References

Best practices for long-term storage of Cyanotemozolomide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of Cyanotemozolomide. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific long-term stability data for this compound is limited. The following recommendations are largely based on data from its close structural analog, Temozolomide (TMZ). Users are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1]

Q2: How should I store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent and pH. Based on data from its analog, Temozolomide, solutions are most stable under acidic conditions (pH < 5). Alkaline and neutral solutions can lead to rapid degradation. For short-term storage, refrigerated conditions (2-8°C) are recommended. It is crucial to prepare fresh solutions for optimal results and to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for reconstituting this compound?

The choice of solvent depends on the intended application. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions. For other applications, the solubility of the parent compound, Temozolomide, has been evaluated in various solvents, which can serve as a starting point.

Q4: Is this compound sensitive to light?

Yes, like its parent compound Temozolomide, this compound is expected to be light-sensitive. All storage and handling should be performed under conditions that protect the compound from light. Use amber vials or wrap containers with aluminum foil.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathway for the related compound Temozolomide involves hydrolysis. In neutral or alkaline conditions, the imidazotetrazine ring opens to form the active metabolite MTIC, which is unstable and quickly breaks down into 5-aminoimidazole-4-carboxamide (AIC) and a methylating agent. It is presumed that this compound follows a similar degradation pathway.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low or no activity in a biological assay. Degradation of this compound due to improper storage or handling.Prepare a fresh stock solution from solid material stored under recommended conditions. Ensure the pH of your assay medium is acidic or neutral for the shortest possible time.
Change in the physical appearance of the solid compound (e.g., color change). Degradation of the compound.Do not use the compound. Discard it following appropriate safety protocols and obtain a fresh batch.
Precipitation of the compound in a stock solution. The concentration exceeds the solubility in the chosen solvent at the storage temperature.Gently warm the solution to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent.
Inconsistent results between experiments. Inconsistent solution preparation or storage duration.Standardize your protocol for solution preparation, including the solvent, concentration, and duration and conditions of storage before use. Prepare fresh solutions for each experiment whenever possible.

Quantitative Data Summary

The following table summarizes the stability of Temozolomide, the parent compound of this compound, under various conditions. This data should be considered as a guideline.

ConditionCompoundConcentrationSolvent/VehicleTemperatureDurationPercent RemainingReference
Forced Degradation Temozolomide20 µg/mL1 M NaOH80°C60 minSignificant Degradation[2]
Forced Degradation Temozolomide20 µg/mL1 M HCl80°C60 minStable[2]
Forced Degradation Temozolomide20 µg/mL3% H₂O₂80°C60 minSignificant Degradation[2]
Forced Degradation TemozolomideBulkDry Heat100°C24 hoursSignificant Degradation[2]
Suspension Stability Temozolomide10 mg/mLOra-Sweet SF23°C14 days~92%
Suspension Stability Temozolomide10 mg/mLOra-Sweet SF4°C60 days>90%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under a fume hood and protected from light, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -20°C for short-to-medium-term storage or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods developed for Temozolomide and would require optimization and validation for this compound.

  • Chromatographic Conditions (starting point):

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: 0.02 M aqueous acetate buffer:acetonitrile (90:10, v/v), pH 4.5.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.[2]

    • Column Temperature: 30°C.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 20 µg/mL) with the mobile phase.

  • Forced Degradation Studies (to be performed to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Incubate the working solution with 1 M HCl at 80°C for 60 minutes.[2]

    • Base Hydrolysis: Incubate the working solution with 1 M NaOH at 80°C for 60 minutes.[2]

    • Oxidative Degradation: Incubate the working solution with 3% H₂O₂ at 80°C for 60 minutes.[2]

    • Thermal Degradation: Expose the solid compound to dry heat at 100°C for 24 hours, then prepare a working solution.[2]

  • Analysis:

    • Inject the prepared samples, including a non-degraded control, onto the HPLC system.

    • Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent compound.

Visualizations

cluster_storage Long-Term Storage Workflow Start Receive This compound Solid Solid Compound Start->Solid Solution Solution Start->Solution Check_Appearance Visual Inspection (Color, etc.) Solid->Check_Appearance Storage_Solution Store at -20°C or -80°C (Solvent Dependent) Protect from light Solution->Storage_Solution Storage_Solid Store at 2-8°C Protect from light and moisture Use Use in Experiment Storage_Solid->Use Storage_Solution->Use Check_Appearance->Storage_Solid No Change Discard Discard Check_Appearance->Discard Degradation Observed

Caption: Workflow for the long-term storage of this compound.

cluster_degradation Presumed Degradation Pathway of this compound CTMZ This compound (Imidazotetrazine Ring) Hydrolysis Hydrolysis (Neutral/Alkaline pH) CTMZ->Hydrolysis MTIC_analog Unstable Intermediate (MTIC Analog) Hydrolysis->MTIC_analog Products Degradation Products (AIC Analog + Methylating Agent) MTIC_analog->Products

Caption: Presumed hydrolytic degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Experimental Inconsistency Start Inconsistent Results Check_Storage Were storage recommendations followed? Start->Check_Storage Check_Prep Was solution prepared fresh? Check_Storage->Check_Prep Yes Action_Storage Review and correct storage procedures. Use fresh compound. Check_Storage->Action_Storage No Check_pH What is the pH of the assay medium? Check_Prep->Check_pH Yes Action_Prep Prepare fresh solution immediately before use. Check_Prep->Action_Prep No Action_pH If possible, adjust to acidic pH or minimize incubation time. Check_pH->Action_pH Neutral/ Alkaline Resolved Problem Resolved Action_Storage->Resolved Action_Prep->Resolved Action_pH->Resolved

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results in Cyanotemozolomide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanotemozolomide studies. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with this compound, a derivative and known impurity of the standard chemotherapeutic agent Temozolomide (TMZ). Given the limited direct literature on this compound, this guide provides troubleshooting advice and frequently asked questions (FAQs) by drawing comparisons to the well-established mechanisms of its parent compound, TMZ.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Temozolomide (TMZ)?

A1: this compound is recognized as a cyano-impurity of Temozolomide (TMZ), an alkylating agent used in the treatment of glioblastoma multiforme.[1][2][][4] Structurally, it differs from TMZ by the substitution of the carboxamide group with a cyano (nitrile) group. While both are imidazotetrazine derivatives, this structural change may alter the compound's chemical properties, metabolic stability, and biological activity.[][5] Researchers often study such analogs to explore new therapeutic potentials or to understand the impact of impurities in drug formulations.

Q2: My cell viability assay shows significantly lower (or higher) cytotoxicity for this compound compared to Temozolomide. What could be the reason?

A2: A difference in cytotoxicity is a plausible yet unexpected result that warrants further investigation. Several factors could be at play:

  • Altered Cell Permeability: The cyano group may change the molecule's polarity and size, affecting its ability to cross the cell membrane.

  • Differential Metabolic Activation: Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC.[6] The cyano group might influence the rate of this conversion, leading to altered concentrations of the active compound within the cell.

  • Modified Interaction with DNA: While the core mechanism is likely DNA alkylation, the cyano group could sterically hinder or otherwise modify the interaction of the active metabolite with its DNA targets.

  • Drug Stability: The stability of this compound in your cell culture medium may differ from that of TMZ.

To troubleshoot this, consider running experiments to assess cell permeability and the rate of conversion to the active metabolite.

Q3: I am observing activity of this compound in a Temozolomide-resistant cell line. Is this possible?

A3: This would be a significant finding. Resistance to TMZ is often linked to the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) or deficiencies in the Mismatch Repair (MMR) pathway.[7][8][9] Potential explanations for this compound activity in TMZ-resistant cells include:

  • Bypassing MGMT-mediated Repair: The DNA adducts formed by this compound's active metabolite might not be efficiently recognized or repaired by MGMT.

  • Alternative Cytotoxicity Mechanisms: this compound might induce cell death through pathways independent of the MMR system.

  • Inhibition of Resistance Mechanisms: It is a remote possibility that this compound or its metabolites could have an inhibitory effect on DNA repair proteins.

Further investigation into the status of MGMT and MMR pathways in your cell line is recommended.

Troubleshooting Guide

Unexpected Result 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Troubleshooting Steps
Drug Solubility and Stability Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. Prepare fresh stock solutions regularly and store them appropriately.
Assay Interference Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT). Run a "no-cell" control with the drug and assay reagents to check for direct chemical reactions.[10]
Cell Seeding Density Inconsistent cell numbers across wells can lead to variable results. Optimize and standardize your cell seeding protocol. Ensure even cell distribution when plating.
Incubation Time The cytotoxic effects of alkylating agents can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.[10]
Unexpected Result 2: Lack of Correlation Between Cytotoxicity and MGMT Status
Potential Cause Troubleshooting Steps
Alternative DNA Lesions This compound may generate a different profile of DNA adducts compared to TMZ. The primary cytotoxic lesion of TMZ is O6-methylguanine.[7] Investigate the formation of other adducts like N7-methylguanine and N3-methyladenine.
Involvement of Other DNA Repair Pathways The Base Excision Repair (BER) pathway also plays a role in repairing DNA damage caused by TMZ.[9] The cytotoxic effect of this compound might be more dependent on the BER pathway. Assess the expression and activity of key BER proteins (e.g., PARP-1, APE-1).[7]
Off-Target Effects The cyano group could introduce novel off-target effects unrelated to DNA alkylation. Consider performing transcriptomic or proteomic analysis to identify affected pathways.

Data Presentation

Table 1: Comparison of Temozolomide Efficacy in Glioblastoma Multiforme (GBM) Clinical Trials

Patient Group Treatment Regimen Median Overall Survival (OS) Progression-Free Survival (PFS)
Newly Diagnosed GBMTMZ + Radiotherapy14.6 monthsNot specified
Newly Diagnosed GBM (MGMT methylated)CCNU/TMZ combination37.9 monthsNot specified
Newly Diagnosed GBMExtended TMZ (12 cycles)23.8 months16.8 months
Recurrent GBMMetronomic TMZ scheduleNot specified6-month PFS rate: 33.1%

This table summarizes data from various clinical trials and serves as a baseline for the expected efficacy of Temozolomide-based therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for DNA Mismatch Repair (MMR) Proteins
  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMR proteins (e.g., MSH2, MLH1, MSH6, PMS2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

MGMT Promoter Methylation Analysis (Methylation-Specific PCR)
  • DNA Extraction and Bisulfite Conversion: Extract genomic DNA from cell lines and treat with sodium bisulfite to convert unmethylated cytosines to uracil.

  • PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or unmethylated MGMT promoter sequence.

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Analysis: The presence of a PCR product in the reaction with methylated-specific primers indicates MGMT promoter methylation. The presence of a product in the reaction with unmethylated-specific primers indicates an unmethylated promoter.

Visualizations

TMZ_Mechanism_of_Action TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Cellular DNA MTIC->DNA Methylates Guanine O6MeG O6-methylguanine (Cytotoxic Lesion) DNA->O6MeG N7MeG_N3MeA N7-methylguanine & N3-methyladenine DNA->N7MeG_N3MeA MMR Mismatch Repair (MMR) Pathway O6MeG->MMR Recognized as Mismatch MGMT MGMT (DNA Repair) O6MeG->MGMT Repaired by BER Base Excision Repair (BER) Pathway N7MeG_N3MeA->BER Repaired by Apoptosis Apoptosis MMR->Apoptosis Triggers Cell Death MGMT->DNA Prevents Cytotoxicity

Caption: Mechanism of action and resistance pathways for Temozolomide (TMZ).

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result (this compound vs. TMZ) CheckAssay Step 1: Verify Assay Integrity (Controls, Drug Stability) Start->CheckAssay CheckCells Step 2: Characterize Cell Line (MGMT & MMR status) CheckAssay->CheckCells Hypothesis1 Hypothesis A: Altered DNA Repair CheckCells->Hypothesis1 Hypothesis2 Hypothesis B: Different Mechanism CheckCells->Hypothesis2 Exp1 Western Blot for DNA Repair Proteins (MGMT, MSH2, etc.) Hypothesis1->Exp1 Exp2 Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) Hypothesis2->Exp2 Exp3 Cell Cycle Analysis Hypothesis2->Exp3 Analysis Analyze Data and Refine Hypothesis Exp1->Analysis Exp2->Analysis Exp3->Analysis

Caption: Experimental workflow for troubleshooting unexpected cytotoxicity results.

Logical_Relationships cluster_drug Drug Properties cluster_cell Cellular Factors cluster_outcome Observed Outcome Drug This compound Resistance Resistance Drug->Resistance may show Sensitivity Sensitivity Drug->Sensitivity may show TMZ Temozolomide TMZ->Resistance in TMZ->Sensitivity in MGMT_pos MGMT Expressing MGMT_pos->Resistance MGMT_neg MGMT Deficient MGMT_neg->Sensitivity MMR_prof MMR Proficient MMR_prof->Sensitivity MMR_def MMR Deficient MMR_def->Resistance

Caption: Logical relationships influencing drug sensitivity and resistance.

References

Validation & Comparative

Comparative Analysis of Alkylating Agents in Oncology: A Focus on Temozolomide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the mechanisms, efficacy, and resistance of key alkylating agents used in cancer therapy, with a special note on the non-therapeutic compound, Cyanotemozolomide.

For researchers and professionals in the field of drug development, a thorough understanding of the comparative efficacy and mechanisms of action of chemotherapeutic agents is paramount. This guide provides a detailed comparative analysis of prominent alkylating agents—Temozolomide (TMZ), Carmustine (BCNU), and Lomustine (CCNU)—with a particular focus on their application in treating glioblastoma. This guide also addresses this compound, a compound chemically related to Temozolomide, clarifying its role as a non-therapeutic agent.

Introduction to this compound: A Non-Therapeutic Derivative

This compound, chemically known as 8-Descarboxamido-8-cyano Temozolomide, is recognized primarily as a synthetic intermediate and an impurity in the manufacturing of Temozolomide. It is crucial for the research community to note that available scientific literature indicates that this compound is devoid of useful antitumor activity. As such, it is not used as a therapeutic agent and will not be the focus of the comparative performance analysis in this guide. The subsequent sections will concentrate on the clinically relevant and established alkylating agents.

Overview of Clinically Relevant Alkylating Agents

Alkylating agents are a cornerstone of chemotherapy, exerting their cytotoxic effects by inducing DNA damage in cancer cells. Temozolomide, Carmustine, and Lomustine are among the most significant alkylating agents, particularly in the treatment of brain tumors due to their ability to cross the blood-brain barrier.

Mechanism of Action

These agents, while all classified as alkylating agents, have distinct mechanisms of action and form different DNA adducts, which in turn trigger various cellular responses.

  • Temozolomide (TMZ) is a prodrug that, under physiological conditions, converts to the active compound monomethyl triazeno imidazole carboxamide (MTIC). MTIC methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1][2] The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and subsequent apoptosis.[3][4]

  • Carmustine (BCNU) and Lomustine (CCNU) are nitrosoureas that also act as bifunctional alkylating agents. They undergo spontaneous decomposition to form reactive intermediates that alkylate and cross-link DNA and RNA.[5][6] A key mechanism is the formation of interstrand cross-links at the O6 position of guanine, which are highly cytotoxic as they prevent DNA replication and transcription.[5][6]

The DNA damage induced by these agents activates complex signaling pathways, primarily the DNA Damage Response (DDR) pathway, which is illustrated below.

DNA_Damage_Response cluster_agents Alkylating Agents cluster_damage DNA Damage cluster_response Cellular Response cluster_repair DNA Repair Pathways TMZ Temozolomide DNA_Adducts DNA Adducts (O6-MeG, N7-MeG, N3-MeA, Interstrand Cross-links) TMZ->DNA_Adducts Methylation Nitrosoureas Carmustine Lomustine Nitrosoureas->DNA_Adducts Alkylation & Cross-linking DDR DNA Damage Response (DDR) (ATM, ATR, p53) DNA_Adducts->DDR MGMT MGMT DNA_Adducts->MGMT Repair BER Base Excision Repair (BER) DNA_Adducts->BER Repair MMR Mismatch Repair (MMR) DNA_Adducts->MMR Repair CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Simplified signaling pathway of DNA damage response to alkylating agents.

Comparative Performance: Cytotoxicity Data

The in vitro cytotoxicity of these agents is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes representative IC50 values for Temozolomide, Carmustine, and Lomustine in various glioblastoma cell lines. It is important to note that these values can vary significantly between studies due to differences in experimental conditions.

Alkylating AgentCell LineMGMT StatusIC50 (µM)Citation
Temozolomide U87MGMethylated~124 (24h), ~230 (72h)[7]
U251MGUnmethylated~240 (48h), ~177 (72h)[7]
T98GUnmethylated~438 (72h)[7]
Carmustine CEM-S-~8-fold less resistant than CEM-R[8]
Lomustine U87MGMethylated~55[9]
U251MGUnmethylated-
F98 (rat)-20.8[10]
Tu-2449 (mouse)-18.6[10]

Mechanisms of Resistance

A major challenge in the clinical use of alkylating agents is the development of drug resistance. The primary mechanisms of resistance are outlined below:

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes the alkyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion induced by both Temozolomide and nitrosoureas.[4][11] High levels of MGMT expression are a major mechanism of resistance.[11]

  • Mismatch Repair (MMR) System: For Temozolomide, a functional MMR system is required to recognize the O6-MeG:T mispairs and trigger cell death.[1][2] Deficiency in the MMR pathway can lead to tolerance of O6-MeG adducts and thus resistance to TMZ.[1] Conversely, for nitrosoureas, the MMR system can actually contribute to resistance by recognizing and repairing the DNA adducts before they can form lethal cross-links.[8]

  • Base Excision Repair (BER): The BER pathway is responsible for repairing the N7-methylguanine and N3-methyladenine adducts formed by Temozolomide.[1][11] Upregulation of BER can contribute to TMZ resistance.[11]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Experimental Protocols

The determination of cytotoxic effects of these alkylating agents is fundamental to preclinical research. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow A 1. Cell Seeding (e.g., 5,000-10,000 cells/well in a 96-well plate) B 2. Cell Culture (24h incubation to allow attachment) A->B C 3. Drug Treatment (Expose cells to a range of alkylating agent concentrations) B->C D 4. Incubation (e.g., 24, 48, or 72 hours) C->D E 5. MTT Reagent Addition (e.g., 10 µL of 5 mg/mL MTT solution) D->E F 6. Formazan Crystal Formation (2-4 hours incubation) E->F G 7. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) F->G H 8. Absorbance Measurement (Read at ~570 nm using a microplate reader) G->H I 9. Data Analysis (Calculate % cell viability and IC50 values) H->I

Figure 2: General experimental workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology for MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Drug Preparation: Prepare a stock solution of the alkylating agent (Temozolomide, Carmustine, or Lomustine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the drug in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the alkylating agent. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Physicochemical Properties and Clinical Applications

The physicochemical properties of these agents influence their clinical utility, particularly their ability to penetrate the central nervous system.

PropertyTemozolomide (TMZ)Carmustine (BCNU)Lomustine (CCNU)
Molecular Formula C6H6N6O2C5H9Cl2N3O2C9H16ClN3O2
Molecular Weight 194.15 g/mol 214.05 g/mol [13]233.70 g/mol
Administration Oral, IntravenousIntravenous, Implantable waferOral
Blood-Brain Barrier Crossing YesYesYes
Primary Clinical Applications Glioblastoma, Anaplastic AstrocytomaBrain tumors, Multiple Myeloma, LymphomaBrain tumors, Hodgkin's Lymphoma

Conclusion

Temozolomide, Carmustine, and Lomustine are potent alkylating agents with established efficacy in the treatment of glioblastoma and other malignancies. Their distinct mechanisms of action, particularly the types of DNA adducts they form, lead to different cellular responses and mechanisms of resistance. A comprehensive understanding of these differences is critical for the rational design of combination therapies and for the development of novel agents to overcome resistance. While this compound is a chemically related compound, current evidence indicates it lacks therapeutic activity and its significance is confined to the synthesis and quality control of Temozolomide. Future research will likely focus on strategies to counteract the key resistance mechanisms, such as MGMT expression and DNA repair pathways, to enhance the therapeutic potential of these vital chemotherapeutic agents.

References

Validating the DNA Alkylating Activity of Cyanotemozolomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the DNA alkylating activity of Cyanotemozolomide against its well-established parent compound, Temozolomide (TMZ). Due to the limited publicly available data on this compound, this document outlines the essential experimental protocols and data presentation formats required to characterize its activity, using hypothetical data for illustrative purposes.

Introduction to Temozolomide and its DNA Alkylating Action

Temozolomide is an oral alkylating agent used in the treatment of glioblastoma multiforme and anaplastic astrocytoma.[1] It is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC then releases a highly reactive methyldiazonium cation, which is responsible for the drug's cytotoxic effects.[3] This cation transfers a methyl group to DNA, forming several adducts. The primary sites of methylation are the N7 position of guanine (accounting for 60-80% of adducts) and the N3 position of adenine (10-20%).[3] However, the most critical lesion for cytotoxicity is the O6-methylguanine (O6-meG) adduct, which constitutes about 5% of the total adducts.[3]

The O6-meG adduct can mispair with thymine during DNA replication. This mispair is recognized by the mismatch repair (MMR) system, which attempts to excise the thymine.[4] This leads to futile cycles of repair, resulting in DNA double-strand breaks and ultimately triggering apoptosis.[4][5] Resistance to TMZ is most commonly mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the O6 position of guanine, thus repairing the damage before it can lead to cell death.[4]

Experimental Validation of this compound's DNA Alkylating Activity

To validate the DNA alkylating activity of this compound, a series of in vitro experiments are necessary. These experiments are designed to confirm direct DNA damage, quantify the extent of this damage, and compare its efficacy to Temozolomide.

In Vitro DNA Damage Assay

A direct way to assess DNA alkylating activity is to incubate the compound with plasmid DNA and observe the induction of single-strand breaks.

Experimental Protocol: Plasmid DNA Nicking Assay

  • Reaction Setup: Prepare reaction mixtures containing 1 µg of supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Compound Incubation: Add varying concentrations of this compound and Temozolomide (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., H₂O₂).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: Stop the reaction by adding a loading dye. Analyze the DNA samples by agarose gel electrophoresis (1% agarose gel).

  • Visualization and Quantification: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The different forms of plasmid DNA (supercoiled, open-circular/nicked, and linear) will migrate at different rates. Quantify the percentage of each form using densitometry software. An increase in the open-circular form indicates single-strand breaks.

Data Presentation: Hypothetical Results of Plasmid DNA Nicking Assay

CompoundConcentration (µM)Supercoiled DNA (%)Open-Circular DNA (%)Linear DNA (%)
Vehicle Control-9550
Temozolomide 5070282
10045523
20020755
This compound 5065332
10038593
20015805
Cellular DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Culture human glioblastoma cell lines (e.g., U87-MG, T98G) and treat with various concentrations of this compound and Temozolomide for a defined period (e.g., 24 hours).

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then perform electrophoresis at a low voltage.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. Quantify the tail moment using specialized software.

Data Presentation: Hypothetical Comet Assay Results

Cell LineCompoundConcentration (µM)Average Tail Moment (Arbitrary Units)
U87-MGVehicle Control-5.2 ± 0.8
Temozolomide 5025.6 ± 3.1
10048.9 ± 4.5
This compound 5030.1 ± 3.5
10055.7 ± 5.2
T98G (MGMT proficient)Vehicle Control-4.8 ± 0.6
Temozolomide 10015.3 ± 2.1
This compound 10018.9 ± 2.5
Cytotoxicity Assay

The cytotoxic effect of the compounds can be assessed using a standard cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Temozolomide for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Data Presentation: Hypothetical IC50 Values

Cell LineMGMT StatusTemozolomide IC50 (µM)This compound IC50 (µM)
A172Low14.112.5
LN229Low14.513.0
SF268High147.2135.8
SK-N-SHHigh234.6210.4

Note: IC50 values for Temozolomide are based on published data.[6]

Visualizing Mechanisms and Workflows

Activation and DNA Alkylation Pathway of Temozolomide

Temozolomide_Activation TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Hydrolysis (pH > 7) Cation Methyldiazonium Cation MTIC->Cation Decomposition DNA DNA Cation->DNA Methylation Adducts N7-methylguanine N3-methyladenine O6-methylguanine DNA->Adducts

Caption: Activation cascade of Temozolomide to its DNA alkylating species.

Experimental Workflow for Validating DNA Alkylating Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Response plasmid_assay Plasmid DNA Nicking Assay comet_assay Cellular DNA Damage (Comet Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) comet_assay->cell_cycle western_blot Protein Expression (MGMT, γH2AX) comet_assay->western_blot cytotoxicity_assay Cytotoxicity (MTT Assay) apoptosis Apoptosis Assay (Annexin V Staining) cytotoxicity_assay->apoptosis start Test Compound (e.g., this compound) start->plasmid_assay start->comet_assay start->cytotoxicity_assay

Caption: Workflow for assessing the DNA alkylating activity of a novel compound.

DNA Damage Response to O6-methylguanine

DNA_Damage_Response O6meG O6-methylguanine:Thymine Mispair MMR Mismatch Repair (MMR) System O6meG->MMR Recognition MGMT_node MGMT Repair O6meG->MGMT_node Direct Reversal FutileCycle Futile Repair Cycles MMR->FutileCycle Attempted Repair DSB DNA Double-Strand Breaks FutileCycle->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Guanine Guanine:Cytosine (Repaired) MGMT_node->Guanine

Caption: Cellular response pathways to O6-methylguanine DNA lesions.

Conclusion

Validating the DNA alkylating activity of a novel compound such as this compound requires a systematic approach comparing its effects to a known standard like Temozolomide. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such a comparison. By assessing direct DNA damage, cellular responses, and cytotoxicity, researchers can effectively characterize the potency and mechanism of action of new DNA alkylating agents, paving the way for further drug development.

References

Navigating Resistance: A Comparative Analysis of Cyanotemozolomide and Temozolomide in Glioblastoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established chemotherapeutic agent Temozolomide (TMZ) and the novel analogue Cyanotemozolomide (CTZ), focusing on the critical aspect of drug resistance in the treatment of glioblastoma. This document synthesizes preclinical data to objectively evaluate their mechanisms of action, resistance profiles, and the experimental approaches used to assess their efficacy. While direct comparative studies on "this compound" are limited, this guide draws on research of novel imidazotetrazine analogues designed to overcome TMZ resistance, offering insights into the next generation of anti-glioma agents.

Executive Summary

Temozolomide has long been the cornerstone of glioblastoma therapy; however, its effectiveness is frequently compromised by the development of resistance, primarily through the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and deficiencies in the Mismatch Repair (MMR) system. Novel analogues, such as those represented by this compound, are being engineered to bypass these resistance mechanisms. Preclinical evidence suggests that these new agents exhibit a distinct mode of action, including the induction of DNA cross-links, and demonstrate efficacy in TMZ-resistant cell lines, independent of MGMT and MMR status. This guide will delve into the molecular underpinnings of these differences and the experimental data that supports the potential of these novel compounds to address the challenge of TMZ resistance.

Comparative Efficacy and Resistance Profile

The development of novel Temozolomide analogues is driven by the need to overcome the significant clinical challenge of resistance. The following table summarizes the key differences in the efficacy and resistance profiles of Temozolomide and a representative novel analogue, referred to here as this compound (based on published data of compounds like DP68).

FeatureTemozolomide (TMZ)This compound (CTZ) / Novel Analogues (e.g., DP68)
Primary Mechanism of Action DNA alkylating agent, primarily methylating the O6 position of guanine.[1][2]Induces interstrand DNA cross-links.[3]
Potency Effective in sensitive cell lines.More potent than TMZ in both sensitive and resistant cell lines.[3]
Activity in TMZ-Resistant Cells Significantly reduced efficacy.Effective in cell lines resistant to TMZ.[3]
Dependence on MGMT Efficacy is highly dependent on low MGMT expression. High MGMT levels repair DNA damage and confer resistance.[1][4]Efficacy is independent of MGMT function.[3]
Dependence on MMR System A functional MMR system is required for TMZ-induced cytotoxicity. MMR deficiency leads to resistance.[1][4]Efficacy is independent of MMR function.[3]
Cell Cycle Arrest Induces G2/M cell cycle arrest.Induces a distinct S-phase cell cycle arrest.[3]

Mechanisms of Action and Resistance: A Deeper Dive

Temozolomide: The Established Standard

Temozolomide is a prodrug that undergoes spontaneous conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then methylates DNA, with the most cytotoxic lesion being the O6-methylguanine (O6-MeG) adduct. This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair that ultimately triggers cell cycle arrest and apoptosis.[1][4]

The primary mechanisms of resistance to Temozolomide are:

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair enzyme directly removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion induced by TMZ.[1][4] High levels of MGMT expression are a major cause of intrinsic and acquired resistance to TMZ.

  • Mismatch Repair (MMR) Deficiency: A proficient MMR system is essential for recognizing the O6-MeG:T mismatch and initiating the apoptotic cascade. In MMR-deficient cells, this mismatch is tolerated, allowing the cells to evade TMZ-induced cell death.[1][4]

  • Base Excision Repair (BER): The BER pathway is involved in repairing other DNA lesions induced by TMZ, such as N7-methylguanine and N3-methyladenine. Upregulation of BER can contribute to TMZ resistance.

This compound and Novel Analogues: A New Frontier

Novel imidazotetrazine analogues have been designed to circumvent the well-established resistance pathways that limit the efficacy of Temozolomide. One such analogue, DP68, has demonstrated a distinct mechanism of action.[3] Instead of primarily methylating DNA, it induces interstrand DNA cross-links.[3] This mode of action is significant because it is not susceptible to repair by MGMT. Furthermore, the cytotoxicity of these novel analogues appears to be independent of the MMR system.[3] This suggests that they can effectively kill glioblastoma cells that have developed resistance to TMZ through either MGMT overexpression or MMR deficiency.

The induction of a strong DNA damage response, characterized by the phosphorylation of ATM, Chk1, and Chk2 kinases, and a unique S-phase cell cycle arrest, further distinguishes the mechanism of these novel compounds from that of Temozolomide.[3]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Drug Potency Assessment (Dose-Response Analysis)
  • Objective: To determine the cytotoxic effects of the compounds on glioblastoma cell lines.

  • Method:

    • Glioblastoma cells (both TMZ-sensitive and TMZ-resistant lines) are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to adhere overnight, they are treated with a range of concentrations of the test compounds (e.g., TMZ, CTZ/novel analogues) for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

    • The absorbance or luminescence is measured using a plate reader.

    • Dose-response curves are generated, and the IC50 (half-maximal inhibitory concentration) values are calculated to compare the potency of the compounds.

Assessment of DNA Damage (Interstrand Cross-link Formation)
  • Objective: To determine if the novel compounds induce DNA interstrand cross-links.

  • Method:

    • Cells are treated with the test compound.

    • Genomic DNA is extracted from the treated and untreated cells.

    • The DNA is subjected to denaturing gel electrophoresis. DNA containing interstrand cross-links will renature more rapidly and migrate faster than non-cross-linked DNA.

    • Alternatively, a comet assay under denaturing conditions can be used to visualize DNA damage and cross-linking.

Cell Cycle Analysis
  • Objective: To investigate the effects of the compounds on cell cycle progression.

  • Method:

    • Cells are treated with the test compounds for a defined period.

    • Cells are harvested, fixed (e.g., with cold ethanol), and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any drug-induced cell cycle arrest.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Temozolomide_Mechanism_and_Resistance cluster_TMZ_Action Temozolomide (TMZ) Action cluster_Resistance Resistance Mechanisms cluster_Outcome Cellular Outcome TMZ Temozolomide MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Methylation O6MeG O6-methylguanine (Cytotoxic Lesion) Apoptosis Apoptosis O6MeG->Apoptosis MMR-mediated Cell Death Cell_Survival Cell Survival (Resistance) MGMT MGMT MGMT->O6MeG Repair (Removes Methyl Group) MGMT->Cell_Survival MMR_deficient MMR Deficiency MMR_deficient->Apoptosis Blocks Apoptosis MMR_deficient->Cell_Survival BER BER Pathway BER->Cell_Survival Cyanotemozolomide_Mechanism cluster_CTZ_Action This compound (CTZ) Action cluster_Bypass Bypassed Resistance CTZ This compound (Novel Analogue) DNA_crosslink DNA Interstrand Cross-links CTZ->DNA_crosslink DNA_damage_response DNA Damage Response (ATM, Chk1/2) DNA_crosslink->DNA_damage_response S_phase_arrest S-Phase Arrest DNA_damage_response->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis MGMT_independent MGMT Independent MMR_independent MMR Independent Experimental_Workflow start Start: Glioblastoma Cell Lines (Sensitive & Resistant) drug_treatment Drug Treatment (TMZ vs. CTZ/Novel Analogue) start->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay dna_damage_assay DNA Damage Assay (e.g., Comet Assay) drug_treatment->dna_damage_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle_analysis data_analysis Data Analysis: IC50, DNA Damage, Cell Cycle Arrest viability_assay->data_analysis dna_damage_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion: Comparative Efficacy & Mechanism data_analysis->conclusion

References

A Head-to-Head Comparison of Temozolomide and its Precursor, Mitozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuro-oncology, the imidazotetrazine class of alkylating agents has played a pivotal role, particularly in the treatment of glioblastoma. This guide provides a detailed, data-driven comparison of two key molecules from this class: temozolomide (TMZ), the current standard of care, and its developmental precursor, mitozolomide (MZM). As "Cyanotemozolomide" did not yield results in scientific literature searches, this comparison focuses on temozolomide, which is the likely intended subject of inquiry. This document will delve into their mechanisms of action, preclinical cytotoxicity, pharmacokinetic profiles, and clinical toxicities, supported by experimental data and protocols.

Executive Summary

Temozolomide and mitozolomide are both prodrugs that exert their cytotoxic effects through a common active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which methylates DNA and induces tumor cell death.[1] However, a subtle difference in their chemical structure leads to a significant divergence in their clinical utility. Mitozolomide, the 3-(2-chloroethyl) analog, was initially developed with promising preclinical broad-spectrum antitumor activity.[1] Its clinical development was ultimately halted due to severe, unpredictable, and often delayed myelosuppression.[2][3] Temozolomide, the 3-methyl analog, was subsequently developed and demonstrated a more manageable and predictable toxicity profile, leading to its approval and establishment as a cornerstone of glioblastoma therapy.[4][5]

Physicochemical and Pharmacokinetic Properties

The structural difference between the methyl and chloroethyl group at the N-3 position of the imidazotetrazine core profoundly impacts the drugs' properties and clinical performance.

PropertyMitozolomideTemozolomideReference(s)
IUPAC Name 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][2][4][5][6]tetrazine-8-carboxamide3-methyl-4-oxoimidazo[5,1-d]tetrazine-8-carboxamide[1]
Molecular Formula C7H6ClN5O2C6H6N6O2[1]
Mechanism of Action Prodrug, spontaneously converts to MTIC, leading to DNA alkylation (chloroethylation and methylation).Prodrug, spontaneously converts to MTIC, leading to DNA alkylation (methylation).[1][2]
Bioavailability Well-absorbed orally.Rapidly and completely absorbed orally (>98%).[2][7]
Plasma Half-life 1 - 1.3 hoursApproximately 1.8 hours.[2][4][7][8]
Time to Peak Concentration (Tmax) Not specified in detail.~1 hour.[4][7][8]
Metabolism Spontaneous hydrolysis to MTIC.Spontaneous, pH-dependent, non-enzymatic hydrolysis to MTIC.[2][7]
Excretion Not detailed in available literature.Primarily renal.[7]

Mechanism of Action and Signaling Pathways

Both mitozolomide and temozolomide are designed to be stable at acidic pH, allowing for oral administration. At physiological pH, they undergo spontaneous chemical transformation into the active metabolite, MTIC. MTIC then releases a highly reactive methyldiazonium cation, which is the ultimate alkylating species. This cation transfers a methyl group to DNA bases, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine.

The primary cytotoxic lesion is O⁶-methylguanine (O⁶-MeG). During DNA replication, this methylated base incorrectly pairs with thymine. The DNA mismatch repair (MMR) system recognizes this mismatch but, in a futile cycle of repair, removes the newly synthesized thymine, leaving the O⁶-MeG lesion. This repeated and abortive repair process leads to DNA double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.

Resistance to both agents is primarily mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O⁶ position of guanine, repairing the lesion before it can cause cytotoxic effects. Tumors with high levels of MGMT expression are therefore more resistant to temozolomide.

DNA_Damage_Response cluster_0 Drug Activation & DNA Damage cluster_1 DNA Repair & Resistance cluster_2 Cytotoxicity Pathway TMZ_MZM Temozolomide / Mitozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ_MZM->MTIC Spontaneous Conversion (pH > 7) DNA Cellular DNA MTIC->DNA Methylation O6MeG O6-methylguanine (Cytotoxic Lesion) DNA->O6MeG Guanine Repaired Guanine MMR Mismatch Repair (MMR) System O6MeG->MMR Recognition of Mismatched Base Pair MGMT MGMT Repair Protein MGMT->O6MeG Removes Methyl Group DSB DNA Double-Strand Breaks MMR->DSB Futile Repair Cycle Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of action of imidazotetrazines. (Within 100 characters)

Preclinical Cytotoxicity

Direct, side-by-side preclinical cytotoxicity data for mitozolomide and temozolomide is limited due to the early termination of mitozolomide's clinical development. However, available data for temozolomide demonstrates its activity against various cancer cell lines, with cytotoxicity being highly dependent on the MGMT status of the cells.

Temozolomide IC50 Values in Glioblastoma Cell Lines

Cell LineMGMT StatusExposure Time (hours)IC50 (µM)Reference(s)
A172Methylated (Low/No Expression)Not Specified14.1 ± 1.1[9]
LN229Methylated (Low/No Expression)Not Specified14.5 ± 1.1[9]
U87Unmethylated (Expressing)72230.0 (median)[10]
U251Methylated (Low/No Expression)72176.5 (median)[10]
T98GUnmethylated (Expressing)72438.3 (median)[10]
SF268Unmethylated (Expressing)Not Specified147.2 ± 2.1[9]
Patient-Derived Cell LinesVaried72220 (median)[10]

Mitozolomide Cytotoxicity Data

Clinical Toxicity: The Decisive Factor

The clinical development of these two agents diverged significantly due to their differing toxicity profiles, particularly with respect to myelosuppression.

Toxicity ProfileMitozolomideTemozolomideReference(s)
Dose-Limiting Toxicity Thrombocytopenia (severe and unpredictable)Thrombocytopenia and Neutropenia (generally manageable and reversible)[2][3][4][8]
Myelosuppression Profound and delayed thrombocytopenia (recovery up to 8 weeks).Grade 3-4 thrombocytopenia in ~3-11% of patients; neutropenia is also observed.[1][2][11]
Recommended Phase I Dose 90 mg/m² (IV or oral)150-200 mg/m²/day for 5 days.[2][8]
Non-Hematological Toxicity Nausea and vomiting (dose-related but not severe).Nausea, vomiting, fatigue (generally manageable).[2][4]
Clinical Development Status Halted in Phase I trials due to unpredictable and severe toxicity.Approved and standard of care for glioblastoma.[2][3]

The unpredictable and severe thrombocytopenia observed with mitozolomide, with platelet counts dropping below 50,000 cells/mm³, and a prolonged recovery time, made its clinical use untenable.[2] In contrast, while temozolomide also causes myelosuppression, it is more predictable and reversible, allowing for dose adjustments and supportive care.[1][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like mitozolomide and temozolomide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., temozolomide or mitozolomide). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with Varying Concentrations of Drug incubate_overnight->treat_cells incubate_drug Incubate for 24, 48, or 72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

References

Assessing the Purity of Synthetic Cyanotemozolomide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical, non-negotiable aspect of preclinical and clinical research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Cyanotemozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carbonitrile), a key intermediate and impurity in the synthesis of the anticancer agent Temozolomide. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of appropriate purity assessment strategies.

This compound, also known as Temozolomide EP Impurity C, is a crucial reference standard for the quality control of Temozolomide, an alkylating agent used in the treatment of brain tumors.[4][5][6] The presence and quantity of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential to characterize and control the purity of synthetic this compound.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis and impurity profiling.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity for impurity identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation.

Analytical Technique Principle Information Provided Typical Purity Specification for this compound Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (as % area), detection and quantification of impurities.>95%[8]High resolution, reproducibility, and accuracy for quantification.Requires reference standards for impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis of eluting compounds.Molecular weight confirmation of the main component and impurities, structural elucidation of unknown impurities.N/A (used for identification)High sensitivity and specificity, enables identification of unknown impurities.Quantitative accuracy can be lower than HPLC-UV without careful validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation of the main component and characterization of impurities.N/A (used for structural confirmation)Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from validated methods for Temozolomide and its impurities.[8][9][10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point is a 75:25 (v/v) ratio of buffer to methanol.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[8]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of acetic acid and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume (e.g., 10 µL) of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Calculate the purity by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general framework for the identification of potential impurities in a this compound sample.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Similar to the HPLC method described above to ensure comparable separation.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (176.14 g/mol ) and its potential degradation products or synthesis byproducts.

  • Procedure:

    • Perform an LC-MS analysis of the this compound sample.

    • Extract the mass spectra for the main peak and any observed impurity peaks.

    • The mass of the main peak should correspond to the protonated molecule of this compound ([M+H]⁺).

    • Analyze the mass-to-charge ratios of the impurity peaks to propose their elemental compositions and potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of the protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra of the sample.

    • Assign the observed signals to the respective protons and carbons in the this compound structure.

    • Analyze the spectra for the presence of any signals that do not correspond to the main compound, which would indicate the presence of impurities. The integration of impurity signals relative to the main compound signals can provide a semi-quantitative estimate of their levels.

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate its proposed synthesis, the analytical workflow for purity assessment, and the mechanism of action of its parent compound, Temozolomide.

Synthesis_of_this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 5-Aminoimidazole-4-carboxamide 5-Aminoimidazole-4-carboxamide Diazoimidazole_intermediate Diazoimidazole_intermediate 5-Aminoimidazole-4-carboxamide->Diazoimidazole_intermediate Diazotization Reagents_for_diazotization_and_cyclization Reagents_for_diazotization_and_cyclization Reagents_for_diazotization_and_cyclization->Diazoimidazole_intermediate This compound This compound Diazoimidazole_intermediate->this compound Cyclization and Nitrile Formation

Caption: Proposed synthetic pathway for this compound.

Purity_Assessment_Workflow Synthetic_Cyanotemozolomide_Sample Synthetic_Cyanotemozolomide_Sample HPLC_Analysis HPLC_Analysis Synthetic_Cyanotemozolomide_Sample->HPLC_Analysis LCMS_Analysis LCMS_Analysis Synthetic_Cyanotemozolomide_Sample->LCMS_Analysis NMR_Analysis NMR_Analysis Synthetic_Cyanotemozolomide_Sample->NMR_Analysis Purity_Quantification Purity_Quantification HPLC_Analysis->Purity_Quantification Impurity_Identification Impurity_Identification LCMS_Analysis->Impurity_Identification Structural_Confirmation Structural_Confirmation NMR_Analysis->Structural_Confirmation Final_Purity_Report Final_Purity_Report Purity_Quantification->Final_Purity_Report Impurity_Identification->Final_Purity_Report Structural_Confirmation->Final_Purity_Report

Caption: Analytical workflow for purity assessment.

Temozolomide_Mechanism_of_Action Temozolomide Temozolomide Spontaneous_Hydrolysis Spontaneous_Hydrolysis Temozolomide->Spontaneous_Hydrolysis Physiological pH MTIC 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide Spontaneous_Hydrolysis->MTIC DNA_Methylation DNA_Methylation MTIC->DNA_Methylation DNA DNA DNA->DNA_Methylation Apoptosis Apoptosis DNA_Methylation->Apoptosis Induces

Caption: Mechanism of action of Temozolomide.

Alternatives to Synthetic this compound

For researchers requiring a reference standard, several alternatives to in-house synthesized this compound exist. These are primarily commercially available, pre-qualified reference standards of "Temozolomide Impurity C". When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) that details the purity as determined by a validated HPLC method and provides confirmation of its structure by NMR and Mass Spectrometry. Other related Temozolomide impurities, such as Temozolomide Related Compound A or B, may also be relevant depending on the specific research application.

Conclusion

The rigorous assessment of purity for synthetic compounds like this compound is paramount in drug development and research. A multi-pronged analytical approach, combining the quantitative power of HPLC with the qualitative and structural insights from LC-MS and NMR, provides a comprehensive purity profile. By employing the detailed protocols and understanding the comparative advantages of each technique as outlined in this guide, researchers can ensure the quality and reliability of their synthetic materials, ultimately contributing to the integrity and success of their scientific endeavors.

References

Evaluating Novel Temozolomide Analogs: A Comparative Guide for "Cyanotemozolomide"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a framework for the independent verification of the anti-cancer effects of novel Temozolomide (TMZ) analogs, using the hypothetical compound "Cyanotemozolomide" as a case study. Due to the absence of published data on this compound, this document serves as a template, outlining the necessary experimental comparisons and data presentation required for a rigorous evaluation against the current standard of care, Temozolomide.

Introduction to Temozolomide and the Rationale for Novel Analogs

Temozolomide is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma and anaplastic astrocytoma.[1] Its efficacy stems from its ability to methylate DNA, leading to cytotoxicity in cancer cells.[1][2] The primary cytotoxic lesion is O6-methylguanine (O6-MeG).[2] However, the effectiveness of TMZ is often limited by tumor resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[3][4] Tumors with high levels of MGMT can remove the methyl adducts, thus mitigating the therapeutic effect of TMZ.[2][3][4]

The development of novel TMZ analogs like "this compound" is driven by the need to overcome these resistance mechanisms and improve therapeutic outcomes. A successful analog might exhibit enhanced potency, a more favorable safety profile, or the ability to circumvent MGMT-mediated resistance.

Comparative Anti-Cancer Effects: this compound vs. Temozolomide

A direct comparison of the anti-cancer effects of this compound and Temozolomide is essential. The following tables are structured to present the necessary quantitative data from key in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity in Glioblastoma Cell Lines
Cell LineMGMT StatusTemozolomide IC50 (µM)This compound IC50 (µM)Fold Change
U87Methylated (Low MGMT)DataDataData
T98GUnmethylated (High MGMT)DataDataData
Primary Patient-Derived Line 1MethylatedDataDataData
Primary Patient-Derived Line 2UnmethylatedDataDataData

IC50 (half maximal inhibitory concentration) values should be determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

Table 2: In Vivo Efficacy in a Glioblastoma Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle ControlDataN/AData
Temozolomide (e.g., 50 mg/kg)DataDataData
This compound (e.g., 50 mg/kg)DataDataData
This compound (e.g., 100 mg/kg)DataDataData

Data should be generated from a well-controlled study in an appropriate animal model (e.g., nude mice bearing orthotopic U87 or T98G xenografts).

Mechanism of Action: Signaling Pathways

Temozolomide's Mechanism of Action

Temozolomide is a prodrug that undergoes spontaneous conversion at physiological pH to the active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide).[1][5] MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[2] The O6-methylguanine adduct is the most cytotoxic lesion and, if not repaired by MGMT, leads to DNA double-strand breaks and ultimately apoptosis.[2][3]

TMZ_Mechanism TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA_Methylation DNA Methylation (O6-MeG, N7-MeG, N3-MeA) MTIC->DNA_Methylation MGMT MGMT Repair DNA_Methylation->MGMT Repair MMR Mismatch Repair (MMR) System DNA_Methylation->MMR Recognition of Mismatch DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Temozolomide's mechanism of action leading to apoptosis.

For this compound, it would be crucial to determine if it follows a similar mechanism or possesses a novel mode of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate glioblastoma cells (e.g., U87, T98G) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Temozolomide or this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Orthotopic Glioblastoma Xenograft Model
  • Cell Implantation: Anesthetize immunodeficient mice (e.g., athymic nude mice) and stereotactically implant human glioblastoma cells (e.g., 1x10^5 U87 cells) into the cerebral cortex.

  • Tumor Establishment: Monitor the mice for tumor growth using bioluminescence imaging or MRI.

  • Treatment Initiation: Once tumors are established (e.g., ~50 mm³), randomize the mice into treatment groups (Vehicle, Temozolomide, this compound).

  • Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 5 consecutive days).

  • Tumor Monitoring: Measure tumor volume bi-weekly.

  • Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when necessary. Record the date of euthanasia for survival analysis.

  • Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

Comparative Evaluation Workflow

The following workflow outlines the necessary steps for a comprehensive comparison of this compound with Temozolomide.

Comparative_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Assays (IC50 in various cell lines) Apoptosis_Assay Apoptosis Assays (Annexin V/PI staining) Go_NoGo Promising In Vitro Activity? Cytotoxicity->Go_NoGo DNA_Damage DNA Damage Analysis (γH2AX staining) Xenograft Orthotopic Xenograft Model Toxicity Toxicity Assessment (Body weight, blood counts) Final_Assessment Final Assessment of This compound Xenograft->Final_Assessment PK_PD Pharmacokinetics/Pharmacodynamics MGMT_Activity MGMT Activity Assay DNA_Adducts DNA Adduct Measurement MGMT_Activity->Final_Assessment Start Start Evaluation Start->Cytotoxicity Go_NoGo->Xenograft Yes Go_NoGo->MGMT_Activity Yes

Caption: Workflow for the comparative evaluation of this compound.

Logical Relationship: Overcoming Temozolomide Resistance

A key objective for a novel analog like this compound would be to overcome the known resistance mechanisms to Temozolomide.

Resistance_Logic TMZ Temozolomide O6MeG O6-methylguanine Adducts TMZ->O6MeG MGMT High MGMT Expression O6MeG->MGMT Repairs Resistance TMZ Resistance O6MeG->Resistance Repair DNA Repair MGMT->Repair Novel_Adduct Novel DNA Adduct (Not repaired by MGMT) MGMT->Novel_Adduct Cannot Repair Repair->Resistance This compound This compound (Hypothetical) This compound->Novel_Adduct Apoptosis Apoptosis Novel_Adduct->Apoptosis

Caption: Hypothetical advantage of this compound in overcoming MGMT-mediated resistance.

Conclusion

This guide provides a comprehensive framework for the evaluation of "this compound" or any novel Temozolomide analog. A thorough and objective comparison against the standard of care, supported by robust experimental data, is paramount for determining the potential clinical utility of such compounds. The successful development of a new generation of alkylating agents hinges on their ability to demonstrate superior efficacy, particularly in overcoming established resistance mechanisms.

References

Comparing the safety profiles of Cyanotemozolomide and temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the safety profiles of Cyanotemozolomide and the well-established chemotherapeutic agent, temozolomide. While extensive clinical and preclinical safety data are available for temozolomide, it is crucial to note that This compound is currently understood to be a research chemical, primarily used as a synthetic intermediate or an impurity in the manufacturing of temozolomide. [][2][3] As such, there is no publicly available preclinical or clinical safety and toxicology data for this compound.

This comparison will, therefore, focus on the comprehensive safety profile of temozolomide, supported by experimental data from clinical trials. Additionally, this guide will outline the standard experimental protocols for preclinical safety assessment that would be required for any new temozolomide analog, such as this compound, to proceed to clinical development.

Temozolomide: A Detailed Safety Profile

Temozolomide (TMZ) is an oral alkylating agent approved for the treatment of glioblastoma multiforme and anaplastic astrocytoma.[4] Its mechanism of action involves the methylation of DNA, leading to cytotoxicity in rapidly dividing cells.[5] This non-specific action, however, also accounts for its significant side effects.

Myelosuppression: The Most Common Dose-Limiting Toxicity

The most frequently reported and dose-limiting toxicity of temozolomide is myelosuppression, affecting the production of blood cells in the bone marrow.[6] This can lead to several serious conditions:

  • Thrombocytopenia: A decrease in the number of platelets, increasing the risk of bleeding.

  • Neutropenia: A reduction in neutrophils, a type of white blood cell, which heightens susceptibility to infections.

  • Lymphopenia: A common side effect where lymphocyte counts are lowered.[2][4]

  • Pancytopenia: A severe condition characterized by a decrease in all three major blood cell types (red blood cells, white blood cells, and platelets).[3]

Patients undergoing temozolomide therapy require regular blood count monitoring to manage these risks.[7]

Non-Hematological Adverse Reactions

Beyond myelosuppression, temozolomide is associated with a range of other adverse effects, with the most common being:

  • Gastrointestinal Issues: Nausea and vomiting are very common, though typically manageable with antiemetic medication.[3][5] Constipation and loss of appetite are also frequently reported.[][3]

  • Neurological Effects: Headache and fatigue are common side effects.[][3] Convulsions have also been reported.[]

  • General Side Effects: Alopecia (hair loss) is a frequent occurrence.[]

Serious and Less Common Adverse Events

While less frequent, several serious adverse events have been associated with temozolomide treatment:

  • Hepatotoxicity: Cases of liver injury, some of which have been severe or fatal, have been reported.

  • Pneumocystis Pneumonia (PCP): There is an increased risk of this opportunistic fungal infection, particularly in patients receiving concomitant steroids.

  • Secondary Malignancies: As with other alkylating agents, there is a potential risk of developing secondary cancers, such as myelodysplastic syndrome and acute myeloid leukemia.

  • Teratogenicity: Temozolomide can cause fetal harm, and therefore, effective contraception is mandatory for patients of reproductive potential.[3]

Quantitative Analysis of Temozolomide Adverse Events

The following table summarizes the incidence of common adverse reactions observed in clinical trials of temozolomide.

Adverse ReactionFrequency
Hematological
ThrombocytopeniaCommon
NeutropeniaCommon
LymphopeniaCommon
Gastrointestinal
NauseaVery Common
VomitingVery Common
ConstipationCommon
Anorexia (Loss of Appetite)Common
Neurological
HeadacheCommon
FatigueVery Common
ConvulsionsCommon
Other
Alopecia (Hair Loss)Very Common
RashCommon

Frequency definitions: Very Common (≥1/10), Common (≥1/100 to <1/10)

Experimental Protocols for Preclinical Safety Assessment

For a novel compound like this compound to be considered for clinical use, it would need to undergo a rigorous battery of preclinical safety and toxicology studies as mandated by regulatory agencies like the FDA.[8] These studies are designed to identify potential toxicities and establish a safe starting dose for human trials.

Standard Toxicology Study Workflow

The following diagram illustrates a typical workflow for preclinical toxicology assessment.

Preclinical_Toxicology_Workflow vitro_genotox Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) acute_tox Acute Toxicity (Single Dose, MTD determination) vitro_genotox->acute_tox Provides initial toxicity data vitro_cyto Cytotoxicity Assays (on various cell lines) vitro_cyto->acute_tox repeat_dose Repeated Dose Toxicity (Sub-chronic, Chronic) acute_tox->repeat_dose Informs dose selection safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_dose->safety_pharm repro_tox Reproductive & Developmental Toxicity repeat_dose->repro_tox carcino Carcinogenicity Studies repeat_dose->carcino adme Absorption, Distribution, Metabolism, Excretion (Pharmacokinetics) adme->acute_tox Informs dosing regimen adme->repeat_dose Temozolomide_Pathway cluster_activation Drug Activation cluster_action Mechanism of Action cluster_resistance Resistance Mechanism TMZ Temozolomide (TMZ) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous conversion at physiological pH DNA DNA MTIC->DNA Methylation DNA_adducts O6-methylguanine N7-methylguanine N3-methyladenine DNA->DNA_adducts MMR Mismatch Repair (MMR) System DNA_adducts->MMR Recognition of mismatch Repair DNA Repair DNA_adducts->Repair Direct reversal of damage DSB DNA Double-Strand Breaks MMR->DSB Futile repair cycles lead to Apoptosis Apoptosis DSB->Apoptosis Induces MGMT MGMT (O6-methylguanine-DNA methyltransferase) MGMT->DNA_adducts Removes methyl group from O6-Guanine

References

A Comparative Analysis of Novel C8-Substituted Temozolomide Analogs for Enhanced Glioblastoma Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median survival of approximately 15 months. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), offers a modest survival benefit, which is often limited by tumor resistance. A primary mechanism of this resistance is the expression of the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). In the quest for more effective treatments, novel analogs of temozolomide are being developed to overcome these resistance mechanisms. This guide provides a comparative statistical analysis of two such novel C8-substituted imidazotetrazine analogs, C8-imidazolyl (analog 377) and C8-methylimidazole (analog 465), against the standard temozolomide.

Disclaimer: Publicly available efficacy data for a compound specifically named "Cyanotemozolomide" could not be located. Therefore, this guide presents a comparative analysis of two well-documented C8-substituted temozolomide analogs as representative examples of next-generation TMZ derivatives designed to overcome therapeutic resistance.

Comparative Efficacy Analysis

The antitumor activity of the novel C8-substituted temozolomide analogs was evaluated against various cancer cell lines, including those with inherent resistance to temozolomide due to high MGMT expression or deficient mismatch repair (MMR) systems.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values from MTT assays demonstrate the potency of the compounds in different glioblastoma (GBM) and colorectal carcinoma (CRC) cell lines after 72 hours of exposure. Lower IC50 values indicate higher potency.

Cell LineMGMT StatusMMR StatusTemozolomide (TMZ) IC50 (µM)Analog 377 (C8-imidazolyl) IC50 (µM)Analog 465 (C8-methylimidazole) IC50 (µM)
T98G (GBM) HighProficient>10062.5033.09
HCT116 (CRC) LowDeficient44.2325.37Not Reported

Data sourced from "C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage"[1][2]

Key Findings:

  • In the MGMT-overexpressing T98G glioblastoma cell line, both novel analogs demonstrated significantly greater anticancer activity compared to temozolomide, which was largely ineffective.[1]

  • Analog 465 was approximately twice as potent as analog 377 in this resistant cell line.[1]

  • In the MMR-deficient HCT116 cell line, analog 377 also showed enhanced activity compared to temozolomide.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the method used to determine the IC50 values presented in the efficacy table.

  • Cell Culture: Human glioblastoma (T98G) and colorectal carcinoma (HCT116) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Stock solutions of Temozolomide, Analog 377, and Analog 465 were prepared in DMSO and diluted to various concentrations in the culture medium. The cells were then treated with these varying concentrations for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells. The IC50 values were determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Temozolomide and its C8-substituted analogs are prodrugs that act as DNA alkylating agents. Under physiological conditions, they convert to the active metabolite, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), which then methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] The cytotoxic lesion O6-methylguanine (O6-MeG) is the most significant contributor to the antitumor effect.[5]

The key difference in the novel analogs lies in their ability to overcome resistance mechanisms:

  • MGMT Resistance: The enzyme MGMT can repair the O6-MeG lesion by removing the methyl group, thus negating the effect of TMZ. The C8-substituted analogs appear to circumvent this repair mechanism, retaining their cytotoxicity even in MGMT-overexpressing cells.[1][2]

  • MMR Deficiency: In MMR-proficient cells, the futile cycle of attempting to repair the O6-MeG:T mispair during DNA replication leads to DNA double-strand breaks and apoptosis. MMR-deficient cells tolerate these lesions and are thus resistant to TMZ. The novel analogs induce cell cycle arrest at the G2/M phase and apoptosis irrespective of MMR status.[1][2]

Signaling Pathway Diagram

Signaling_Pathway cluster_activation Activation cluster_dna DNA Damage cluster_outcome Cellular Outcome TMZ Temozolomide (TMZ) MTIC Active Metabolite (MTIC) TMZ->MTIC Analog C8-Substituted Analogs (377 & 465) Analog->MTIC DNA_Methylation DNA Methylation (O6-MeG, N7-MeG, N3-MeA) MTIC->DNA_Methylation DSB DNA Double-Strand Breaks DNA_Methylation->DSB During Replication (MMR-Proficient) MGMT MGMT Repair DNA_Methylation->MGMT Inhibits Damage MMR MMR Deficiency (Tolerance) DNA_Methylation->MMR Evades Apoptosis G2M_Arrest G2/M Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of TMZ and C8-substituted analogs.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture GBM Cell Lines (e.g., T98G) start->culture seed Seed Cells into 96-Well Plates culture->seed treat Treat with Serial Dilutions of TMZ and Analogs (377, 465) seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 Values read->analyze end End analyze->end

Caption: Workflow for in vitro cell viability (MTT) assay.

Logical Comparison Diagram

Logical_Comparison cluster_tmz Temozolomide (TMZ) cluster_analogs C8-Substituted Analogs (377 & 465) tmz_efficacy Effective in MGMT-low tumors tmz_resistance Ineffective in MGMT-high tumors analog_efficacy Effective in MGMT-low tumors analog_overcome Effective in MGMT-high tumors comparison Comparison Point: Efficacy in Resistant GBM comparison->tmz_resistance comparison->analog_overcome

Caption: Logical comparison of efficacy in resistant GBM.

Conclusion

The preclinical data strongly suggest that C8-substituted temozolomide analogs, specifically C8-imidazolyl (377) and C8-methylimidazole (465), are promising candidates for overcoming the clinical challenge of MGMT-mediated resistance in glioblastoma. Their enhanced potency in TMZ-resistant cell lines warrants further investigation, including in vivo efficacy and safety studies, to determine their potential for translation into clinical practice for patients with glioblastoma. These findings highlight a clear direction for the development of next-generation alkylating agents to improve outcomes for this devastating disease.

References

No Peer-Reviewed Studies on the Biological Effects of Cyanotemozolomide Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature has revealed no peer-reviewed studies detailing the biological effects of Cyanotemozolomide. This compound, also known as 8-Descarboxamido-8-cyano Temozolomide, is documented primarily as a synthetic intermediate and an impurity in the manufacturing of the chemotherapy drug Temozolomide. While its chemical synthesis is described, there is a lack of published data on its pharmacological or biological activity, including its cytotoxicity, mechanism of action, or any potential therapeutic effects.

Chemical databases and suppliers list this compound for research purposes, confirming its existence as a chemical entity. However, without published biological studies, a comparison guide with experimental data, as requested, cannot be generated.

Alternative Focus: Temozolomide and its Analogs

Given the absence of data on this compound, a valuable alternative for researchers, scientists, and drug development professionals would be a comparative guide on Temozolomide and its other well-researched analogs. Temozolomide is a key alkylating agent used in the treatment of glioblastoma multiforme and anaplastic astrocytoma. An extensive body of research exists on its mechanism of action, resistance pathways, and the development of various analogs designed to improve efficacy and overcome resistance.

A comparison guide on this topic would include:

  • Mechanism of Action of Temozolomide: A detailed look at how Temozolomide and its active metabolite, MTIC, methylate DNA, leading to apoptosis in cancer cells.

  • Mechanisms of Resistance: An overview of how cancer cells develop resistance to Temozolomide, primarily through the action of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

  • Comparative Analysis of Temozolomide Analogs: A review of published data on various analogs, including their structural modifications, biological activities, and preclinical/clinical findings. This would involve a tabular comparison of key performance indicators such as IC50 values, in vivo efficacy, and pharmacokinetic properties.

  • Experimental Protocols: Detailed methodologies for key assays used to evaluate and compare these compounds, such as cell viability assays, DNA damage analysis, and animal tumor models.

  • Signaling Pathway Visualizations: Diagrams illustrating the DNA damage response pathways affected by Temozolomide and the mechanisms of resistance.

This alternative approach would provide a valuable resource for the target audience by summarizing the current state of research on Temozolomide and its derivatives, for which a wealth of peer-reviewed data is available.

Safety Operating Guide

Proper Disposal of Cyanotemozolomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Cyanotemozolomide, a potent antineoplastic agent, are critical for ensuring laboratory safety and environmental protection. As a derivative of temozolomide, this compound is classified as a cytotoxic drug and must be handled with stringent safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials in a research and drug development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. Cytotoxic drugs can cause skin irritation, serious eye irritation, and may have mutagenic, carcinogenic, and teratogenic effects.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemo-resistant, powder-free gloves (e.g., double-gloving with nitrile gloves)
Gown Disposable, impermeable, long-sleeved gown
Eye Protection Safety goggles or a face shield
Respiratory NIOSH-approved respirator for handling powders or aerosols

Waste Segregation: The First Step in Proper Disposal

Proper segregation of cytotoxic waste is fundamental to safe disposal.[2] this compound waste is categorized into two main types: trace and bulk.

  • Trace Cytotoxic Waste: This includes items with minimal residual contamination, defined as less than 3% of the original volume.[3][4] Examples include empty vials, syringes, gloves, gowns, and other contaminated disposables.

  • Bulk Cytotoxic Waste: This category encompasses materials with more than a trace amount of the drug, such as partially used vials, expired or unused this compound, and materials from a spill cleanup.[3][5]

Waste Container Guide:

Waste TypeContainer ColorContainer TypeLabeling
Trace Cytotoxic Waste (Non-Sharps) YellowLeak-proof, puncture-resistant bag or container"Trace Chemotherapy Waste" or "Cytotoxic Waste"
Trace Cytotoxic Sharps Yellow or PurplePuncture-proof sharps container"Chemo Sharps" or "Cytotoxic Sharps"[6][7]
Bulk Cytotoxic Waste BlackRCRA-rated, leak-proof, rigid container"Hazardous Waste - Chemotherapy"[3][4]

Step-by-Step Disposal Procedures

1. Disposal of Trace Contaminated Items (Non-Sharps):

  • Collection: Immediately after use, place all non-sharp items contaminated with trace amounts of this compound (e.g., gloves, gowns, bench paper, empty vials) into a designated yellow, leak-proof bag or container.[6]

  • Sealing: Once the container is three-quarters full, securely seal it to prevent any leakage.

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste transporter.

2. Disposal of Contaminated Sharps:

  • Immediate Disposal: Following use, dispose of all sharps contaminated with this compound (e.g., needles, syringes, scalpels) directly into a designated yellow or purple, puncture-proof sharps container.[7][8] Do not recap, bend, or break needles.

  • Container Management: Do not overfill sharps containers. Once the container reaches the "full" line, lock the lid securely.

  • Final Disposal: The sealed sharps container should be placed in the designated accumulation area for cytotoxic waste.

3. Disposal of Bulk this compound Waste:

  • Identification: All unused, partially used, or expired this compound, as well as grossly contaminated materials from spills, are considered bulk hazardous waste.[3]

  • Containment: Place these materials into a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3][4] These containers must be rigid, leak-proof, and have a secure lid.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste - Chemotherapy" and includes the specific chemical name (this compound).

  • Collection: Arrange for collection by a certified hazardous waste disposal service. All hazardous waste must be transported by licensed carriers to a permitted treatment, storage, and disposal facility.[5]

4. Decontamination of Work Surfaces:

  • Procedure: After handling this compound, decontaminate all work surfaces (e.g., biological safety cabinets, benchtops) with an appropriate decontamination solution, followed by a cleaning agent like soap and water.[9]

  • Waste Disposal: All materials used for decontamination, such as wipes and absorbent pads, should be disposed of as trace cytotoxic waste.

Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Alert and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Put on a full set of cytotoxic drug handling PPE.

  • Containment: Use a chemotherapy spill kit to contain the spill with absorbent pads.

  • Cleanup: Carefully clean the area, working from the outside of the spill inward.

  • Waste Disposal: All cleanup materials, including contaminated PPE, must be disposed of as bulk cytotoxic waste in a black hazardous waste container.[3]

  • Decontamination: Thoroughly decontaminate the spill area after the initial cleanup.

Experimental Workflow and Disposal Pathway Diagrams

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow incorporating proper disposal steps.

This compound Waste Segregation Pathway start Generate this compound Waste is_sharp Is the item a sharp? start->is_sharp is_bulk Is contamination >3% (Bulk)? is_sharp->is_bulk No is_bulk2 Is contamination >3% (Bulk)? is_sharp->is_bulk2 Yes trace_non_sharps Place in Yellow Trace Chemo Waste Container is_bulk->trace_non_sharps No (Trace) bulk_waste Place in Black RCRA Hazardous Waste Container is_bulk->bulk_waste Yes (Bulk) trace_sharps Place in Yellow/Purple Chemo Sharps Container is_bulk2->trace_sharps No (Trace) is_bulk2->bulk_waste Yes (Bulk) end_disposal Store for Licensed Disposal trace_sharps->end_disposal trace_non_sharps->end_disposal bulk_waste->end_disposal

Caption: Decision pathway for segregating this compound waste.

Experimental Workflow with this compound Disposal prep 1. Prepare Workspace & Don PPE handle 2. Handle/Use this compound prep->handle segregate 3. Segregate Waste at Point of Use handle->segregate decontaminate 4. Decontaminate Surfaces & Equipment segregate->decontaminate doff 5. Doff & Dispose of PPE decontaminate->doff store 6. Store Sealed Waste Containers for Pickup doff->store

Caption: Step-by-step experimental workflow including disposal procedures.

References

Essential Safety and Logistical Information for Handling Cyanotemozolomide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanotemozolomide is a derivative of temozolomide, an antineoplastic agent.[1] As a potent cytotoxic compound, all handling, storage, and disposal procedures must be governed by stringent safety protocols to minimize exposure risk and ensure a safe laboratory environment. This guide provides essential, procedural information for researchers, scientists, and drug development professionals.

Hazard Identification

While specific safety data for this compound is limited, its structural similarity to temozolomide indicates that it should be handled as a hazardous substance with the potential for significant health risks. The hazards associated with temozolomide, and by extension this compound, include:

  • Carcinogenicity: May cause cancer.[2][3][4]

  • Mutagenicity: May cause genetic defects.[2][3][4]

  • Teratogenicity: May damage fertility or the unborn child.[2][3][4]

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Irritation: Causes skin and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) is a critical line of defense against exposure to this compound.[6] Recommendations for PPE vary based on the specific handling activity.

ActivityHand ProtectionBody ProtectionEye and Face ProtectionRespiratory Protection
Receiving and Unpacking Single pair of chemotherapy-tested gloves (ASTM D6978 rated). Double glove if packaging is damaged.[6]Lab coat.Safety glasses.Not generally required if packaging is intact.
Preparation of Solutions (Weighing, Dissolving) Double-gloving with chemotherapy-tested nitrile gloves. The inner glove should be under the gown cuff, and the outer glove over the cuff. Change outer gloves every 30-60 minutes or immediately upon contamination.[6][7]A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[6][7]ANSI-approved safety glasses with side shields or goggles. A full-face shield should be worn when there is a risk of splashes or aerosols.[6][7]A NIOSH-certified N95 or higher respirator is required when handling the powdered form outside of a containment ventilated enclosure.[6][7]
Administration (in-vitro/in-vivo) Double-gloving with chemotherapy-tested gloves.[6]A disposable, low-permeability gown.[6]Safety glasses or goggles. A face shield is recommended if there is a splash risk.[6]Not generally required if there is no risk of aerosolization.
Spill Cleanup Double-gloving with chemotherapy-tested gloves.[6]A disposable, low-permeability gown. Shoe covers should also be worn.[6][7]Goggles and a face shield.[6][7]For large spills, a full-facepiece, chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[7]
Waste Disposal Double-gloving with chemotherapy-tested gloves.A disposable, low-permeability gown.Safety glasses or goggles.Not generally required if waste is properly contained.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to prevent accidental exposure and contamination.

Engineering Controls
  • Ventilation: All work with powdered this compound must be conducted in a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a compounding aseptic containment isolator (CACI).[6][8]

  • Work Surfaces: Use a plastic-backed absorbent pad on the work surface to contain any spills.[6][9][10]

Work Practices
  • Training: All personnel handling this compound must receive comprehensive training on the safe handling of cytotoxic drugs, including proper PPE use, spill cleanup, and waste disposal procedures.[9][11]

  • Connectors: Use Luer-lock fittings for all syringes and IV sets to prevent leakage.[10]

  • Hygiene: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[6] Wash hands thoroughly with soap and water before donning and after removing PPE.[2]

  • Labeling: All containers of this compound and its waste must be clearly labeled as cytotoxic.[12]

Receiving and Storage
  • Receiving: Upon receipt, inspect the integrity of the external packaging. If the package is damaged, implement spill procedures.[10]

  • Storage: Store this compound in a separate, clearly marked area away from other chemicals.[12] The storage area, including refrigerators, should be designated for cytotoxic agents only.[12]

Disposal Plan

Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.

Waste Segregation

Chemotherapy waste is categorized into two main types:

  • Trace Chemotherapy Waste: Materials that contain less than 3% of the original drug weight, such as empty vials, used gloves, gowns, and IV tubing.[13][14]

  • Bulk Chemotherapy Waste: Materials that contain more than 3% of the original drug weight, including partially full vials, syringes, and materials used to clean up large spills.[13][14]

Disposal Procedures
  • Trace Waste:

    • Container: Place in a designated yellow, puncture-resistant container specifically labeled for trace chemotherapy waste.[13]

    • Method: This waste is typically disposed of by incineration.[13][15]

  • Bulk Waste:

    • Container: Place in a designated black, DOT-approved, leak-proof container labeled as "Hazardous Waste."[13][14]

    • Method: Bulk chemotherapy waste is classified as RCRA hazardous waste and requires disposal by a licensed hazardous waste contractor, typically via incineration.[13]

  • Sharps: All sharps (needles, scalpels) must be placed in a puncture-resistant sharps container before being placed in the appropriate waste stream container.[16]

  • General Practices:

    • All cytotoxic waste should be segregated and double-bagged before being placed in the final disposal container.[12]

    • Never dispose of cytotoxic waste by evaporation, in the sewer, or in the regular trash.[17]

Visualizations

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_admin Administration cluster_disposal Waste Disposal A Receive Shipment B Inspect Package Integrity A->B C Store in Designated Cytotoxic Area B->C D Don Appropriate PPE C->D E Prepare Workspace in BSC/Fume Hood D->E F Weigh Powder & Prepare Solution E->F G Administer Compound (In-vitro/In-vivo) F->G H Segregate Waste (Trace vs. Bulk) G->H I Place in Correctly Labeled Containers (Yellow/Black) H->I J Dispose via Licensed Contractor I->J

Caption: Workflow for Handling this compound.

G Hierarchy of Controls (Most to Least Effective) A Elimination B Substitution A->B C Engineering Controls (Fume Hood, BSC) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (Gloves, Gown, Respirator) D->E

Caption: Hierarchy of Controls for Hazardous Drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanotemozolomide
Reactant of Route 2
Reactant of Route 2
Cyanotemozolomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.